molecular formula C9H12O B1459242 4-Propylphenol-d12

4-Propylphenol-d12

Cat. No.: B1459242
M. Wt: 148.26 g/mol
InChI Key: KLSLBUSXWBJMEC-GCCALJRQSA-N
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Description

4-Propylphenol-d12 is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 148.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSLBUSXWBJMEC-GCCALJRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Propylphenol-d12: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Propylphenol-d12, a deuterated analog of 4-propylphenol. This document is intended to serve as a valuable resource for researchers utilizing this compound in experimental studies, particularly in the fields of analytical chemistry, drug metabolism, and pharmacokinetic studies. The inclusion of detailed experimental methodologies and data presented in a clear, tabular format aims to facilitate its practical application in a laboratory setting.

Core Physical and Chemical Properties

This compound (CAS Number: 352431-21-1) is a stable, isotopically labeled form of 4-propylphenol where twelve hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis using mass spectrometry.[2] The physical and chemical properties of this compound are expected to be very similar to those of the unlabeled 4-Propylphenol. The following tables summarize the key physical and chemical data.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
CAS Number 352431-21-1[1]
Molecular Formula C₉D₁₂O[1]
Molecular Weight 148.26 g/mol [3]
Accurate Mass 148.164135953 Da[3]
IUPAC Name 1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)benzene[3]

Table 2: Estimated Physical Properties of this compound

Note: The following data are for the non-deuterated 4-Propylphenol (CAS 645-56-7) and serve as a close approximation for the deuterated form.

PropertyValueSource
Melting Point 21-22 °C[1][4]
Boiling Point 232-233 °C (at 760 mm Hg)[1][4]
Density 0.983 g/mL at 25 °C[5]
Water Solubility 1.28 mg/mL at 25 °C[1]
logP (o/w) 3.20[4]
Refractive Index 1.523 (at 20 °C)
Flash Point 106 °C (closed cup)[6]

Experimental Protocols

Synthesis of Deuterated Phenols

A general method for the synthesis of deuterated aromatic compounds, including phenols, involves an H-D exchange reaction.[7] This process is typically carried out using heavy water (D₂O) as the deuterium source under elevated temperature and pressure, often with a catalyst.[7]

General Protocol for H-D Exchange Reaction of Phenols:

  • Catalyst Preparation: A heterogeneous acid catalyst, such as Amberlyst-15, is dried under vacuum.

  • Reaction Setup: The phenolic compound (e.g., 4-propylphenol) is dissolved in an excess of deuterium oxide (D₂O).

  • Catalysis: The dried catalyst is added to the solution.

  • Reaction Conditions: The reaction mixture is heated in a sealed vessel to facilitate the H-D exchange on the aromatic ring and the hydroxyl group. The reaction time and temperature are optimized for the specific compound to achieve a high deuteration ratio.[7]

  • Work-up: After the reaction, the catalyst is filtered off. The deuterated product is then extracted from the aqueous solution using an organic solvent.

  • Purification: The extracted product is purified using standard techniques such as distillation or chromatography to yield the final deuterated phenol.

Quantitative Analysis using this compound as an Internal Standard

This compound is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of 4-propylphenol in various matrices.

General Protocol for Sample Analysis:

  • Sample Preparation: A known amount of the sample (e.g., plasma, urine, environmental water) is taken.

  • Internal Standard Spiking: A precise amount of this compound solution of a known concentration is added to the sample.

  • Extraction: The analyte (4-propylphenol) and the internal standard (this compound) are extracted from the sample matrix using a suitable technique, such as liquid-liquid extraction or solid-phase extraction.

  • Derivatization (Optional): If necessary, the extracted analytes are derivatized to improve their chromatographic properties or mass spectrometric response.

  • GC-MS or LC-MS Analysis: The extracted and prepared sample is injected into the GC-MS or LC-MS system.

  • Quantification: The concentration of 4-propylphenol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-propylphenol and a constant concentration of this compound.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use of this compound.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

synthesis_logic Start 4-Propylphenol (Non-deuterated) Reaction H-D Exchange Reaction (Heat, Pressure) Start->Reaction Reagents Deuterium Oxide (D2O) + Acid Catalyst Reagents->Reaction Purification Extraction & Purification Reaction->Purification Product This compound Purification->Product

Caption: Logical steps for the synthesis of this compound.

References

4-Propylphenol-d12 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Propylphenol-d12, a deuterated stable isotope-labeled compound. Given its primary application as an internal standard, this document also extensively covers the properties and biological context of its non-deuterated counterpart, 4-Propylphenol, to provide a complete framework for research and development professionals.

Core Chemical and Physical Data

This compound is the deuterium-labeled version of 4-Propylphenol.[1] Stable isotope labeling is a non-radioactive method to trace the fate of a compound in analytical experiments. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is particularly useful for quantitative analysis in drug development and metabolism studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for both this compound and its non-deuterated analogue, 4-Propylphenol.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 352431-21-1[2]
Molecular Formula C₉D₁₂O[1]
Molecular Weight 148.26 g/mol [3]
Exact Mass 148.164135953 Da[3]
Synonyms 4-n-Propylphenol-d12, 4-(Propyl-d7)phen-2,3,5,6-d4-ol-d[2]

Table 2: Properties of 4-Propylphenol (Non-Deuterated)

PropertyValueSource
CAS Number 645-56-7[4][5]
Molecular Formula C₉H₁₂O[4][5]
Molecular Weight 136.19 g/mol [5]
Boiling Point 232-233 °C[5]
Melting Point 21-22 °C[5]
Density 0.983 g/mL at 25 °C
LogP 3.2[5]
Solubility in Water 1.28 mg/mL at 25 °C[5]

Biological Activity and Applications of 4-Propylphenol

4-Propylphenol is an aromatic organic compound that is used in various industrial and research applications. It serves as a pharmaceutical intermediate and a flavor and fragrance ingredient.[6] Research has also shed light on its biological activities:

  • Antioxidant and Antimicrobial Properties: Some studies suggest that 4-Propylphenol may possess antioxidant capabilities that could help mitigate oxidative stress.[7] There is also investigation into its potential antimicrobial effects against certain bacteria and fungi.[7]

  • Endocrine Disruption: There is evidence to suggest that 4-Propylphenol may act as an endocrine disruptor, which could interfere with hormonal functions.[7]

  • Enzyme Inhibition: Studies have indicated that 4-Propylphenol may inhibit certain enzymes involved in metabolic pathways.[7]

  • Toxicity: In repeated-dose oral studies in rats, 4-Propylphenol has been shown to cause zonal hepatitis, kidney changes, and normocytic anemia.[4][5]

Experimental Protocols

Due to its use as a stable isotope standard, this compound is primarily utilized in analytical chemistry, particularly in chromatography and mass spectrometry, to quantify the levels of 4-Propylphenol in various matrices.

General Protocol for Quantification using Isotope Dilution Mass Spectrometry

This is a generalized workflow for the use of this compound as an internal standard.

  • Sample Preparation: The biological or environmental sample (e.g., plasma, urine, water) is collected.

  • Spiking with Internal Standard: A known amount of this compound is added ("spiked") into the sample at the beginning of the extraction procedure.

  • Extraction: The analyte (4-Propylphenol) and the internal standard (this compound) are extracted from the sample matrix. This can be achieved through methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Derivatization (Optional): If necessary, the extracted analytes are chemically modified to improve their chromatographic behavior or detection sensitivity.

  • Analysis by GC-MS or LC-MS: The extract is injected into a gas chromatograph (GC) or liquid chromatograph (LC) coupled to a mass spectrometer (MS). The chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the analyte and the internal standard.

  • Quantification: The concentration of 4-Propylphenol in the original sample is determined by comparing the peak area of the analyte to the peak area of the known amount of the internal standard (this compound).

Experimental Example: Cracking of 4-Propylphenol over ZSM-5 Catalyst

In a study on the cracking of 4-Propylphenol, a model compound for lignin monomers, the following experimental setup was used:

  • Reactor Setup: A packed bed reactor with a 0.25-inch outer diameter stainless steel tube was used. The reactor contained 0.2 g of pressed ZSM-5 catalyst.[8]

  • Reactant Feed: Liquid 4-Propylphenol was fed into the reactor.[8]

  • Analysis: The reaction products were analyzed online using a gas chromatograph (GC).[8]

  • Catalyst Characterization: The catalyst before and after the reaction was characterized using infrared spectroscopy to identify surface species.[8] Deactivated catalysts were further analyzed by dissolving the zeolite in hydrofluoric acid followed by liquid-liquid extraction with dichloromethane to analyze the retained organic compounds by GC-MS.[8]

Visualizations

The following diagrams illustrate key concepts and workflows related to 4-Propylphenol and its deuterated standard.

analytical_workflow Analytical Workflow using this compound sample Biological or Environmental Sample spike Spike with This compound sample->spike Add known amount extract Extraction (LLE or SPE) spike->extract analyze LC-MS or GC-MS Analysis extract->analyze quantify Quantification of 4-Propylphenol analyze->quantify Compare peak areas

Caption: A typical analytical workflow for the quantification of 4-Propylphenol using this compound as an internal standard.

biological_activity Potential Biological Activities of 4-Propylphenol propylphenol 4-Propylphenol antioxidant Antioxidant Effects propylphenol->antioxidant antimicrobial Antimicrobial Effects propylphenol->antimicrobial endocrine Endocrine Disruption propylphenol->endocrine enzyme Enzyme Inhibition propylphenol->enzyme toxicity Hepatotoxicity and Nephrotoxicity propylphenol->toxicity

Caption: A summary of the potential biological activities associated with 4-Propylphenol.

logical_relationship Logical Relationship of 4-Propylphenol and its Deuterated Standard parent 4-Propylphenol (Analyte of Interest) deuterated This compound (Internal Standard) parent->deuterated  Chemically identical for extraction and chromatography  Mass difference allows for separate detection by MS

Caption: The logical relationship between 4-Propylphenol and its deuterated internal standard in analytical methods.

References

Navigating the Landscape of Deuterated Propylphenol Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis. This in-depth technical guide provides a comprehensive overview of the commercial availability of 4-Propylphenol-d12 standards, their quality specifications, and detailed methodologies for their application in analytical workflows.

This guide distinguishes between the two commercially available isomers: 4-n-Propylphenol-d12 and 4-iso-Propylphenol-d12. Understanding the specific isomer required is critical for experimental accuracy. The information presented herein has been compiled from publicly available data from various suppliers of analytical standards.

Commercial Availability of this compound Standards

The procurement of high-quality, well-characterized standards is the foundational step for any quantitative analytical method. Several reputable suppliers offer this compound standards in various formats. The following tables summarize the currently available commercial options.

4-n-Propylphenol-d12
SupplierProduct NameCAS NumberMolecular FormulaProduct Format
LGC Standards (Toronto Research Chemicals)4-n-Propylphenol-d12352431-21-1C₉D₁₂ONeat
Qmx Laboratories4-n-Propylphenol-d12, neat352431-21-1C₉D₁₂ONeat
ESSLAB (distributor for Chiron)4-n-Propylphenol-d12352431-21-1C₉D₁₂O1000 µg/mL in Isopropanol
4-iso-Propylphenol-d12
SupplierProduct NameCAS NumberMolecular FormulaProduct FormatPurity Specification
LGC Standards4-iso-Propylphenol-d121219805-27-2C₉D₁₂ONeat98 atom % D, min 98% Chemical Purity[1]

Experimental Protocol: Quantitative Analysis of Propylphenols using Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for accurate quantification, mitigating matrix effects and variability in sample preparation.[2][3]

Preparation of Standards
  • Stock Solution: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol, isopropanol) at a concentration of, for example, 1 mg/mL.

  • Spiking Solution: From the stock solution, prepare a working "spiking" solution at a concentration appropriate for the expected analyte levels in the samples.

  • Calibration Standards: Prepare a series of calibration standards containing the non-deuterated 4-propylphenol at known concentrations, each spiked with a constant amount of the this compound internal standard.

Sample Preparation
  • Spiking: Add a known volume of the this compound spiking solution to each unknown sample at the beginning of the extraction process.

  • Extraction: The extraction procedure will be matrix-dependent. For water samples, solid-phase extraction (SPE) is a common technique.[4] For biological matrices, liquid-liquid extraction (LLE) or protein precipitation may be necessary.

  • Derivatization (for GC-MS): For analysis of phenolic compounds by GC-MS, derivatization is often employed to improve volatility and chromatographic performance. This can be achieved using reagents such as diazomethane or pentafluorobenzyl bromide (PFBBr).[5]

Instrumental Analysis (GC-MS Example)
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), is commonly used for phenol analysis.

    • Injection: Splitless injection is typically used for trace analysis.

    • Temperature Program: An optimized temperature ramp will be required to achieve good separation of the analyte from other matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS will provide the highest sensitivity and selectivity. Monitor at least two characteristic ions for both the native propylphenol and the deuterated internal standard.

Data Analysis
  • Quantification: The concentration of the native 4-propylphenol in the unknown samples is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard and comparing this ratio to the calibration curve.

Visualizing the Workflow and Quality Control

To further elucidate the experimental process and the critical aspects of analytical standard quality, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_Preparation Preparation cluster_Sample_Processing Sample Processing cluster_Analysis Analysis Standard_Procurement Procure this compound Standard Stock_Solution Prepare Stock Solution Standard_Procurement->Stock_Solution Dissolve Spiking_Solution Prepare Spiking Solution Stock_Solution->Spiking_Solution Dilute Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Dilute & Spike Sample_Spiking Spike Sample with Internal Standard Spiking_Solution->Sample_Spiking Add to sample Extraction Extraction Sample_Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Instrumental_Analysis GC-MS or LC-MS Analysis Derivatization->Instrumental_Analysis Inject Data_Processing Data Processing (Peak Integration) Instrumental_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Analytical_Standard_Quality_Control Overall_Quality Overall Standard Quality Chemical_Purity Chemical Purity (e.g., >98%) Chemical_Purity->Overall_Quality Isotopic_Purity Isotopic Purity (e.g., >98 atom % D) Isotopic_Purity->Overall_Quality Concentration_Accuracy Concentration Accuracy (for solutions) Concentration_Accuracy->Overall_Quality Identity_Confirmation Identity Confirmation Identity_Confirmation->Overall_Quality Purity_Analysis Purity Analysis (e.g., GC-MS, NMR) Purity_Analysis->Chemical_Purity Mass_Spectrometry Mass Spectrometry (Isotopic Distribution) Mass_Spectrometry->Isotopic_Purity Gravimetric_Preparation Gravimetric Preparation with Uncertainty Gravimetric_Preparation->Concentration_Accuracy Spectroscopic_Analysis Spectroscopic Analysis (e.g., NMR, IR) Spectroscopic_Analysis->Identity_Confirmation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Propylphenol-d12: Safety, Handling, and Application

This guide provides comprehensive safety data, handling precautions, and a general experimental workflow for this compound (CAS: 352431-21-1). This deuterated analog of 4-propylphenol is primarily utilized as an internal standard in analytical and pharmacokinetic studies, where its distinct mass allows for precise quantification of the non-labeled compound.[1]

Chemical and Physical Properties

The incorporation of deuterium atoms results in a higher molecular weight for this compound compared to its non-deuterated counterpart, 4-Propylphenol. This mass difference is fundamental to its use in mass spectrometry-based analysis. A comparison of their key physical and chemical properties is summarized below.

Table 1: Comparative Physicochemical Data

PropertyThis compound4-Propylphenol
CAS Number 352431-21-1[2]645-56-7
Molecular Formula C₉D₁₂O[1][2]C₉H₁₂O[3]
Molecular Weight 148.26 g/mol [1][2][4]136.19 g/mol [3][5]
Exact Mass 148.1641 Da[2][4]136.0888 Da[3]
Physical State Liquid[5]Colorless to yellow liquid[3][5]
Melting Point Not specified15 - 22 °C (59 - 72 °F)[3][5]
Boiling Point Not specified212 - 233 °C (414 - 451 °F)[3][5]
Density Not specified0.983 - 1.012 g/cm³[5]
Flash Point Not specified106 - 107 °C (223 - 225 °F)[5]
LogP (Octanol/Water) 2.34[1]2.88 - 3.20[3][5]

Hazard Identification and Safety Precautions

Safety data for this compound is often based on the properties of its non-deuterated analog, 4-n-Propylphenol. The compound is classified as harmful and corrosive.

GHS Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H402 / H412: Harmful to aquatic life / Harmful to aquatic life with long-lasting effects.

Precautionary Statements: Users should adhere to the following precautions to minimize exposure and risk.

Table 2: Key Precautionary Statements (P-Statements)

CodePrecaution
P260 Do not breathe dust/fume/gas/mist/vapors/spray.
P273 Avoid release to the environment.
P280 Wear protective gloves/protective clothing/eye protection/face protection.[5]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling, Storage, and Emergency Procedures

Proper engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

Exposure Controls and Personal Protection
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[5][7] Safety showers and eye wash stations must be readily available.[8]

  • Eye/Face Protection: Use safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards, or a face shield.[5][7]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[5][8]

  • Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[5]

Storage
  • Store in a dry, cool, and well-ventilated place.[7]

  • Keep containers tightly closed.[7]

  • Protect from light and moisture.[5]

  • Store in a corrosives area, away from incompatible materials such as strong oxidizing agents.[5][7]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact: Take off all contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7]

Accidental Release and Fire Fighting
  • Accidental Release: Use personal protective equipment.[5] Absorb the spill with an inert material (e.g., sand, diatomite) and collect it in a suitable, closed container for disposal as hazardous waste.[5][7] Do not let the product enter drains.[5]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7] Hazardous decomposition products include carbon oxides.[5]

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard for the quantification of 4-propylphenol in biological or environmental matrices. While specific protocols are application-dependent, a general workflow is outlined below.

Methodology: Quantification via LC-MS/MS
  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile). Create a series of working solutions at known concentrations.

  • Sample Preparation:

    • To a known volume or mass of the sample (e.g., plasma, urine, water), add a precise volume of the this compound internal standard working solution.

    • Perform sample clean-up and analyte extraction. This may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

    • Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

  • Calibration Curve: Prepare a set of calibration standards by spiking blank matrix with known concentrations of non-labeled 4-propylphenol and the same fixed concentration of this compound used in the samples.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards into an LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from matrix interferences.

    • Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. Monitor a specific precursor-to-product ion transition for 4-propylphenol and a separate one for this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (4-propylphenol) to the internal standard (this compound) for all samples and calibration standards.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of 4-propylphenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

The diagram below illustrates this logical workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological/Environmental Sample Spiked_Sample Spike Sample with Internal Standard Sample->Spiked_Sample IS_Stock This compound (Internal Standard Stock) IS_Stock->Spiked_Sample Cal_Curve Prepare Calibration Curve Standards IS_Stock->Cal_Curve Analyte_Stock 4-Propylphenol (Analyte Stock) Analyte_Stock->Cal_Curve Extraction Extraction (LLE, SPE, etc.) Spiked_Sample->Extraction Cal_Curve->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Peak_Area Calculate Peak Area Ratios (Analyte / IS) LCMS->Peak_Area Plot_Curve Plot Calibration Curve Peak_Area->Plot_Curve Quantify Quantify Analyte in Samples Plot_Curve->Quantify

Caption: Workflow for quantification using a deuterated internal standard.

References

The Strategic Role of Deuterated Phenols in Modern Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the synthesis, application, and mechanistic insights of deuterated phenols in chemical synthesis. This guide provides quantitative data, detailed experimental protocols, and visual diagrams to illuminate the pivotal role of isotopic labeling in advancing pharmaceutical and materials science.

The substitution of hydrogen with its stable isotope, deuterium, in phenolic compounds offers a subtle yet powerful tool in chemical synthesis. This isotopic modification, which imparts a greater stability to the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, gives rise to the kinetic isotope effect (KIE). This effect can significantly alter the metabolic fate of a molecule, provide profound insights into reaction mechanisms, and enhance the precision of quantitative analyses.[1] This technical guide explores the multifaceted role of deuterated phenols, offering practical methodologies and theoretical understanding for their effective application in research and development.

The Kinetic Isotope Effect: A Cornerstone of Deuteration Strategy

The primary driver for the use of deuterated compounds is the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. Due to the greater mass of deuterium compared to hydrogen, the C-D bond has a lower vibrational frequency and a stronger bond energy. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond.[1] This principle is strategically employed in drug development to enhance the metabolic stability of pharmaceuticals. By replacing hydrogen atoms at sites vulnerable to metabolic oxidation, the rate of drug metabolism can be reduced, leading to improved pharmacokinetic profiles.[2]

Quantitative Analysis of Kinetic Isotope Effects

The magnitude of the KIE is expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) compounds (kH/kD). This value provides a quantitative measure of the impact of deuteration on reaction rates. The following table summarizes representative kH/kD values for various reactions involving deuterated phenols.

Reaction TypePhenolic Compound/SubstratekH/kDReference
Metabolic meta-hydroxylationNitrobenzene, Methyl phenyl sulfide, Methyl phenyl sulfone1.3 - 1.75[3][4]
Phenol HydroxylationResorcinol1.7 - 3.7[5]
Hydrogen abstraction from phenol2,6-di-t-butylphenol, 4-bromophenol>6.7 (rate constants <0.15 of normal)

Applications in Drug Development and Mechanistic Studies

The strategic incorporation of deuterium into phenolic drugs has emerged as a valuable strategy in pharmaceutical sciences. The benefits extend from improving a drug's metabolic profile to elucidating complex biochemical pathways.

  • Enhanced Metabolic Stability: By deuterating "soft spots" in a drug molecule that are prone to metabolic attack, particularly by cytochrome P450 enzymes, the rate of metabolic clearance can be reduced. This can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a reduced dosing frequency.[2]

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, a phenomenon known as "metabolic switching." This can be advantageous if it diverts metabolism away from the formation of toxic or reactive metabolites, thereby improving the safety profile of a drug.[2]

  • Mechanistic Elucidation: The KIE is a powerful tool for investigating reaction mechanisms. A significant kH/kD value (>1) indicates that C-H bond cleavage is involved in the rate-determining step of the reaction. This information is crucial for understanding enzymatic reactions and optimizing synthetic pathways.

  • Internal Standards for Quantitative Analysis: Deuterated compounds are ideal internal standards for mass spectrometry-based bioanalytical methods. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their distinct mass allows for accurate and precise quantification in complex biological matrices.[1]

Synthesis of Deuterated Phenols: Key Methodologies

The introduction of deuterium into a phenolic ring can be achieved through several methods, with hydrogen-deuterium (H-D) exchange being the most common. The choice of method depends on the desired degree and position of deuteration, as well as the substrate's tolerance to the reaction conditions.

Acid-Catalyzed H-D Exchange

Acid-catalyzed deuteration is a straightforward method for introducing deuterium onto the aromatic ring of phenols, particularly at the electron-rich ortho and para positions.

Metal-Catalyzed H-D Exchange

Transition metals, such as palladium on carbon (Pd/C), are highly efficient catalysts for H-D exchange under milder conditions than acid catalysis. This method can achieve high levels of deuterium incorporation.

De Novo Synthesis

De novo synthesis involves constructing the deuterated phenol from smaller, pre-deuterated building blocks. While more labor-intensive, this approach offers precise control over the location of deuterium incorporation.

Experimental Protocols

Protocol 1: Synthesis of Ring-Deuterated Phenol via Acid-Catalyzed H-D Exchange using Amberlyst-15

This protocol describes a general procedure for the deuteration of a phenol using a polymer-supported acid catalyst.

Materials:

  • Phenolic compound (e.g., hydroxytyrosol)

  • Amberlyst-15 resin (dried)

  • Deuterium oxide (D₂O)

  • Nitrogen gas

  • Sealable reaction vessel

  • Oil bath

  • Filtration apparatus

  • Lyophilizer

Procedure:

  • Dry the Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

  • In a sealable reaction vessel, dissolve the phenolic compound (2 mmol) in deuterium oxide (12 mL).[3]

  • Add the dried Amberlyst-15 resin (100 mg per 100 mg of phenol) to the solution under a nitrogen atmosphere.[3]

  • Tightly seal the reaction vessel and heat the mixture in an oil bath at 110°C for 24 hours, protecting it from light.[3]

  • After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin.

  • The filtrate containing the deuterated phenol can be lyophilized to remove the D₂O.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of Deuterated Acetaminophen

This protocol adapts a standard synthesis of acetaminophen to produce a deuterated analog by using deuterated acetic anhydride.

Materials:

  • p-Aminophenol

  • Deuterated acetic anhydride (d₆-acetic anhydride)

  • Water (H₂O)

  • Ice bath

  • Heating apparatus (e.g., hot plate with water bath)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Combine 3.0 g of p-aminophenol with 10 mL of water in a round-bottom flask.

  • Add 4.0 mL of d₆-acetic anhydride to the flask.

  • Heat the reaction mixture in a water bath at approximately 85°C for 10-15 minutes with stirring.

  • Cool the flask in an ice-water bath to induce crystallization of the crude deuterated acetaminophen.

  • Collect the crude product by suction filtration and wash with a small amount of cold water.

  • Purify the crude product by recrystallization from a minimal amount of hot water.

  • Collect the purified crystals of deuterated acetaminophen by suction filtration and allow them to dry.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol outlines a general method to compare the metabolic stability of a deuterated phenolic compound to its non-deuterated analog using liver microsomes.

Materials:

  • Deuterated and non-deuterated phenolic compounds

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound (deuterated or non-deuterated) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t½) for both the deuterated and non-deuterated compounds by plotting the natural logarithm of the percentage of remaining parent compound versus time.

Visualizing Workflows and Pathways

Drug Discovery and Development Workflow for Deuterated Compounds

The following diagram illustrates a typical workflow for the discovery and development of a deuterated drug candidate.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Regulatory Regulatory & Post-Market A Target Identification & Validation B Lead Identification (Non-deuterated) A->B C Metabolic 'Soft Spot' Identification B->C D Deuteration Strategy & Synthesis C->D E In Vitro ADME (Metabolic Stability, KIE) D->E F In Vivo PK Studies (Animal Models) E->F G Phase I (Safety & PK in Humans) F->G H Phase II (Efficacy & Dosing) G->H I Phase III (Large-scale Efficacy & Safety) H->I J Regulatory Submission (NDA) I->J K FDA Review & Approval J->K L Post-market Surveillance (Phase IV) K->L

Caption: A streamlined workflow for the development of deuterated pharmaceuticals.

The NF-κB Signaling Pathway: A Target for Phenolic Compounds

Many phenolic compounds exert their biological effects, such as anti-inflammatory actions, by modulating intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and a common target for phenolic drugs. Deuterated analogs can be used to study the long-term metabolic stability and effects on this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Target Gene Transcription NFkB_active->Genes Binds DNA Proteins Inflammatory Proteins (e.g., COX-2, iNOS) Genes->Proteins Leads to Phenols Phenolic Compounds (Modulation) Phenols->IKK Inhibits

Caption: Simplified NF-κB signaling pathway modulated by phenolic compounds.

Conclusion

Deuterated phenols are indispensable tools in modern chemical synthesis, offering unique advantages in drug discovery, mechanistic elucidation, and analytical chemistry. The ability to strategically modify the metabolic fate and reaction kinetics of phenolic compounds through isotopic labeling provides researchers with a powerful approach to developing safer, more effective drugs and gaining a deeper understanding of complex chemical and biological processes. As synthetic methodologies for deuteration continue to advance, the applications of deuterated phenols are poised to expand, further solidifying their role in scientific innovation.

References

Navigating the Solubility Landscape of 4-Propylphenol-d12 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Physicochemical Properties: A Comparative Analysis

Understanding the physicochemical properties of both 4-Propylphenol-d12 and 4-Propylphenol is fundamental to predicting the solubility of the deuterated compound. The primary difference lies in the substitution of hydrogen atoms with deuterium, which results in a slightly higher molecular weight for the deuterated form. This subtle change is not expected to significantly alter the overall polarity and intermolecular forces that govern solubility.

PropertyThis compound4-Propylphenol
Molecular Formula C₉D₁₂OC₉H₁₂O
Molecular Weight 148.27 g/mol 136.19 g/mol
LogP ~3.23.2
Boiling Point Not available232-233 °C
Melting Point Not available21-22 °C
Appearance Not availableYellow liquid

Note: Some data for this compound is not available in the searched resources.

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be inferred from the known solubility of 4-Propylphenol. The presence of a hydroxyl (-OH) group imparts some polar character, allowing for hydrogen bonding, while the propyl group and the benzene ring contribute to its nonpolar nature.

It is anticipated that this compound will exhibit good solubility in:

  • Polar Protic Solvents: Such as alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding with the hydroxyl group. 4-Propylphenol is known to be miscible with ethanol[1].

  • Polar Aprotic Solvents: Such as acetone and ethyl acetate, which can act as hydrogen bond acceptors.

  • Nonpolar Solvents: Such as toluene and hexane, due to the nonpolar character of the propyl chain and the benzene ring.

The solubility in water is expected to be low, similar to its non-deuterated counterpart which has a reported solubility of 1.28 mg/mL at 25 °C[1].

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the shake-flask method is a widely recognized and reliable experimental protocol.[2] This method involves equilibrating a surplus of the solute in a specific solvent at a controlled temperature, followed by the quantification of the dissolved solute in a saturated solution.

Materials and Equipment:

  • This compound

  • Selected organic solvents of high purity

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve clear separation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of the same solvent.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow A Start: Obtain This compound & Solvents B Prepare Supersaturated Mixtures A->B C Equilibrate at Controlled Temperature B->C D Separate Solid & Liquid Phases (Centrifugation) C->D E Sample & Dilute Supernatant D->E F Quantify Concentration (HPLC/GC) E->F G Calculate Solubility F->G H End: Quantitative Solubility Data G->H

Caption: Workflow for the experimental determination of solubility.

References

Spectroscopic Profile of 4-Propylphenol-d12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Propylphenol-d12, a deuterated analog of 4-propylphenol. Due to the limited availability of public experimental spectra for the deuterated compound, this guide leverages spectral data from its non-deuterated counterpart, 4-propylphenol, and established principles of isotopic effects in spectroscopy to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound.

Introduction

4-Propylphenol and its isotopically labeled analogs are valuable compounds in various research fields, including environmental analysis, metabolism studies, and as internal standards in quantitative mass spectrometry. Deuterium-labeled compounds, such as this compound, are particularly useful in pharmacokinetic and metabolic profiling of drugs. Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification and quantification. This guide outlines the expected NMR, IR, and MS data for this compound and provides general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known data for 4-propylphenol and the expected isotopic shifts upon deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Proton) Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic ProtonsNot Applicable (Replaced by Deuterium)--
Phenolic HydroxylNot Applicable (Replaced by Deuterium)--
Propyl Group (α-CH₂)Not Applicable (Replaced by Deuterium)--
Propyl Group (β-CH₂)Not Applicable (Replaced by Deuterium)--
Propyl Group (γ-CH₃)Not Applicable (Replaced by Deuterium)--
¹³C NMR (Carbon) Predicted Chemical Shift (δ, ppm) Notes on Isotopic Effects
C1 (C-OH)~153Upfield shift due to deuterium on oxygen and adjacent carbons.
C2, C6 (aromatic)~115Significant upfield shift and potential triplet splitting due to C-D coupling.
C3, C5 (aromatic)~130Significant upfield shift and potential triplet splitting due to C-D coupling.
C4 (C-propyl)~130Upfield shift due to deuterium on the propyl group.
α-Carbon (propyl)~37Significant upfield shift and potential multiplet splitting due to C-D coupling.
β-Carbon (propyl)~24Significant upfield shift and potential multiplet splitting due to C-D coupling.
γ-Carbon (propyl)~14Significant upfield shift and potential multiplet splitting due to C-D coupling.

Note: The complete absence of signals in the ¹H NMR spectrum is the most telling feature of a fully deuterated compound like this compound. In ¹³C NMR, the replacement of hydrogen with deuterium typically causes a small upfield shift (to the right) of the carbon signal. Furthermore, the carbon atoms directly bonded to deuterium will exhibit splitting into a multiplet (typically a triplet for a C-D bond) due to spin-spin coupling with deuterium (spin I=1).

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Notes on Isotopic Shift
O-D Stretch~2450Shifted from ~3300 cm⁻¹ (O-H) due to the heavier mass of deuterium.
C-D Stretch (Aromatic)~2250Shifted from ~3030 cm⁻¹ (C-H aromatic).
C-D Stretch (Aliphatic)~2100-2200Shifted from ~2850-2960 cm⁻¹ (C-H aliphatic).
C=C Stretch (Aromatic)~1600, ~1500Minor shifts expected.
C-O Stretch~1230Minor shifts expected.

Note: The most significant change in the IR spectrum upon deuteration is the shift of stretching vibrations involving hydrogen to lower wavenumbers (frequencies). This is a direct consequence of the increased reduced mass of the C-D and O-D bonds compared to C-H and O-H bonds.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectral Data for this compound

Ion Predicted m/z Notes on Fragmentation
Molecular Ion [M]⁺148Reflects the molecular weight of C₉D₁₂O.[1]
[M-CD₂CD₃]⁺116Loss of a deuterated ethyl radical.
[C₆D₄OD]⁺100Benzylic cleavage.

Note: The molecular ion peak in the mass spectrum will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the mass of the deuterated compound (148.26 g/mol ).[1] The fragmentation pattern is expected to be analogous to that of 4-propylphenol, but the fragments containing deuterium will have correspondingly higher m/z values.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for compounds like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the identity and purity of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift window.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Same as for ¹H NMR.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Reference: Solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of neat this compound liquid directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is pressed firmly against the crystal.

  • Instrument Parameters (FTIR Spectrometer):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution for GC-MS Sample->Dilution for MS IR IR Spectroscopy (FTIR-ATR) Sample->IR for IR (neat) NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Integration, Library Search) MS->ProcessMS Interpretation Structural Elucidation & Data Comparison ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Isotopic Effect on IR Spectroscopy

IR_Isotopic_Effect OH_Stretch O-H Stretch (~3300 cm⁻¹) Deuteration Deuteration (H → D) CH_Stretch C-H Stretch (~2850-3030 cm⁻¹) OD_Stretch O-D Stretch (~2450 cm⁻¹) CD_Stretch C-D Stretch (~2100-2250 cm⁻¹) Deuteration->OD_Stretch Lower Wavenumber Deuteration->CD_Stretch Lower Wavenumber

Caption: Effect of deuteration on key IR stretching frequencies.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of 4-Propylphenol in Complex Matrices using 4-Propylphenol-d12 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Propylphenol is an organic compound that can be found in various environmental and biological samples. Its accurate quantification is crucial in diverse fields such as environmental monitoring, food chemistry, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 4-propylphenol. To ensure the accuracy and reliability of quantitative GC-MS analysis, the use of a stable isotope-labeled internal standard is highly recommended. 4-Propylphenol-d12, a deuterated analog of 4-propylphenol, serves as an ideal internal standard as it co-elutes with the analyte of interest and exhibits similar chemical behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency and instrument response.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of 4-propylphenol in various matrices using this compound as an internal standard by GC-MS.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Propylphenol and its deuterated internal standard is presented in the table below.

Property4-PropylphenolThis compound
Chemical Formula C₉H₁₂OC₉D₁₂O
Molecular Weight 136.19 g/mol [3]148.27 g/mol
CAS Number 645-56-7[3]352431-21-1[4]
Boiling Point 232-234 °CNot available
Appearance Colorless to pale yellow liquidNot available

Experimental Protocols

Materials and Reagents
  • Standards: 4-Propylphenol (≥99% purity), this compound (≥98% purity)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Acetonitrile (ACN) - all HPLC or GC grade

  • Reagents: Anhydrous sodium sulfate, Ultrapure water

  • Sample Preparation Consumables: Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent), glass vials with PTFE-lined caps, volumetric flasks, and pipettes.

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Propylphenol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 4-Propylphenol primary stock solution with the appropriate solvent (e.g., dichloromethane) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the this compound primary stock solution with the appropriate solvent. The concentration of the internal standard should be kept constant across all calibration standards and samples.[5][6]

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are generalized protocols for liquid and solid samples.

A. Liquid Samples (e.g., Water, Plasma)

  • Spiking: To a known volume of the liquid sample (e.g., 10 mL), add a precise volume of the this compound internal standard spiking solution to achieve a final concentration within the linear range of the assay (e.g., 100 ng/mL).

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Acidify the sample to pH ~2 with a suitable acid (e.g., HCl).

    • Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or hexane).

    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction twice.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Extraction (Solid Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by acidified water.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with acidified water).

    • Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane or acetonitrile).

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Analysis: Transfer the final extract to a GC vial for analysis.

B. Solid Samples (e.g., Soil, Tissue)

  • Homogenization and Spiking: Homogenize a known weight of the solid sample (e.g., 1 g). Spike the homogenized sample with a precise volume of the this compound internal standard spiking solution.

  • Extraction:

    • Add a suitable extraction solvent (e.g., a mixture of hexane and acetone).

    • Sonication or mechanical shaking can be used to enhance extraction efficiency.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process twice.

  • Clean-up: The combined extracts may require a clean-up step, such as SPE, to remove matrix interferences.

  • Concentration and Analysis: Proceed as described for liquid samples.

GC-MS Analysis

The following are typical GC-MS parameters. Method optimization and validation are essential for specific applications.[7][8]

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[9][10]
Injector Splitless mode
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

Based on the mass spectra of 4-Propylphenol, the following ions are recommended for SIM analysis.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
4-Propylphenol 107[3]136[3]77[3]
This compound 118 (Predicted)148 (Predicted)82 (Predicted)

Note: The ions for this compound are predicted based on the fragmentation pattern of 4-Propylphenol and the mass shift due to deuterium labeling. These should be confirmed by acquiring a full scan mass spectrum of the deuterated standard.

Data Analysis and Quantification

The concentration of 4-propylphenol in the samples is determined using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the 4-propylphenol quantifier ion to the peak area of the this compound quantifier ion against the concentration of 4-propylphenol in the calibration standards. The concentration of 4-propylphenol in the unknown samples is then calculated from this calibration curve.

Method Validation

A full method validation should be performed according to established guidelines (e.g., ICH, FDA).[7] Key validation parameters are summarized in the table below with typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10
Specificity No interfering peaks at the retention times of the analyte and internal standard

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data that could be obtained from a validated method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) 0.998
Accuracy (at 3 concentration levels) 95.2 - 103.5%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Mean Extraction Recovery 92.5%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample/Standard spike Spike with This compound start->spike Add Internal Standard extract Extraction (LLE or SPE) spike->extract concentrate Concentration extract->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of 4-Propylphenol.

logical_relationship analyte 4-Propylphenol (Analyte) sample_prep Sample Preparation (Extraction, Concentration) analyte->sample_prep is This compound (Internal Standard) is->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis Processed Sample data_analysis Data Analysis gcms_analysis->data_analysis Raw Data (Peak Areas) final_concentration Accurate Concentration of 4-Propylphenol data_analysis->final_concentration Calculated Result

Caption: Logical relationship of using an internal standard for accurate quantification.

References

Application of 4-Propylphenol-d12 in Quantitative LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

In the realm of bioanalytical research and drug development, the accurate and precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, which are variations in ionization efficiency caused by co-eluting endogenous components of the sample matrix.[2] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is the most effective method to compensate for these matrix effects and other sources of analytical variability.[3][4]

This document provides a detailed application note and protocol for the use of 4-Propylphenol-d12 as an internal standard for the quantitative analysis of 4-Propylphenol in biological matrices, such as human plasma, by LC-MS/MS. 4-Propylphenol is a phenolic compound that may be of interest in environmental exposure studies, toxicology, or as a metabolite of larger molecules. The near-identical physicochemical properties of this compound to the native analyte ensure that it experiences similar extraction recovery, ionization suppression or enhancement, and chromatographic behavior, thus providing a reliable means for accurate quantification.[3][4]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte (4-Propylphenol) and the internal standard (this compound) due to the mass difference imparted by the deuterium atoms. Any loss of the analyte during sample processing or variations in instrument response will be mirrored by the internal standard.[3] Therefore, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which remains constant even if the absolute signal intensities fluctuate. This leads to significantly improved precision and accuracy.[1][3]

G cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Analyte 4-Propylphenol (Unknown Amount) Spike Spike IS into Sample Analyte->Spike IS This compound (Known Amount) IS->Spike Extract Extraction & Cleanup Spike->Extract Analyte_Loss Analyte Loss Extract->Analyte_Loss IS_Loss IS Loss Extract->IS_Loss LC Chromatographic Separation Extract->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol outlines a general procedure for the quantification of 4-Propylphenol in human plasma. Optimization of specific parameters may be required for different biological matrices or LC-MS/MS systems.

Materials and Reagents
  • 4-Propylphenol (analyte) standard

  • This compound (internal standard)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Propylphenol in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte Working Solutions (for calibration curve): Prepare a series of dilutions from the analyte stock solution using methanol:water (50:50, v/v) to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

  • Vortex and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

G Start Start: 100 µL Plasma Sample Spike_IS Spike with 10 µL of This compound (100 ng/mL) Start->Spike_IS Add_ACN Add 300 µL of ice-cold Acetonitrile Spike_IS->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Centrifuge1 Centrifuge (14,000 rpm, 10 min, 4°C) Vortex1->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Evaporate Evaporate to Dryness (N2, 40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase Evaporate->Reconstitute Vortex2 Vortex & Centrifuge Reconstitute->Vortex2 Transfer_Vial Transfer to Autosampler Vial Vortex2->Transfer_Vial End Inject into LC-MS/MS Transfer_Vial->End

Experimental Workflow for Sample Preparation.
LC-MS/MS Conditions (Hypothetical)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 20% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 20% B

    • 4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions (Hypothetical):

    • 4-Propylphenol: Q1: 135.1 m/z -> Q3: 93.1 m/z

    • This compound: Q1: 147.1 m/z -> Q3: 100.1 m/z

    • Note: These transitions are predictive and would require experimental optimization.

Data Presentation and Expected Results

The use of this compound is expected to significantly improve the precision and accuracy of the quantification of 4-Propylphenol. The following tables summarize hypothetical quantitative data to illustrate these benefits.

Table 1: Calibration Curve Parameters
ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Weighting 1/x²
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC 54.998.04.5
Medium QC 5051.2102.43.2
High QC 800790.198.82.8
Table 3: Comparison of Matrix Effects with and without Internal Standard
Sample LotMatrix Effect (%) (without IS)Matrix Effect (%) (with IS Correction)
Plasma Lot 1 -25.3-1.8
Plasma Lot 2 -38.1-2.5
Plasma Lot 3 -15.8-0.9
Plasma Lot 4 -42.5-3.1

Matrix Effect (%) = ((Peak Area in presence of matrix) / (Peak Area in neat solution) - 1) x 100

The data in Table 3 demonstrates that while the absolute signal of the analyte can be significantly suppressed by the matrix, the use of a deuterated internal standard effectively compensates for this suppression, leading to consistent and accurate results across different sample lots.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of 4-Propylphenol in complex biological matrices. By effectively mitigating matrix effects and other sources of analytical variability, this approach ensures high accuracy and precision, which is critical for regulated bioanalysis in clinical and research settings. The detailed protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.

References

Application Note: Protocol for Preparing 4-Propylphenol-d12 Calibration Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of 4-Propylphenol-d12 calibration standards. This compound is a deuterated analog of 4-Propylphenol, often employed as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.[1] Proper handling and preparation of these standards are critical for reliable experimental results. This protocol covers the preparation of a stock solution and subsequent serial dilutions to generate a set of calibration curve standards.

Physical and Chemical Properties

PropertyValueSource
Chemical Name This compound[1]
CAS Number 352431-21-1[1][2]
Molecular Formula C₉D₁₂O[1]
Molecular Weight 148.26 g/mol [3]
Appearance Typically a white or off-white solidN/A

Materials and Reagents

  • This compound (solid)

  • High-purity aprotic solvent (e.g., Methanol, Acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator (optional)

  • Inert gas (e.g., Nitrogen or Argon) for sensitive applications

Safety and Handling

  • General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handling Deuterated Compounds: Deuterated standards can be hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange, which can compromise isotopic purity.[4]

    • Handle the solid compound and prepare solutions in a dry, inert atmosphere (e.g., under a stream of nitrogen or in a glove box) to minimize exposure to atmospheric moisture.[4]

    • Use thoroughly dried glassware.[5]

    • Avoid acidic or basic aqueous solutions, as these can catalyze H-D exchange.[6][7]

  • Storage:

    • Solid: Store the neat compound at -20°C or colder in a desiccator.[6]

    • Stock Solution: Store the prepared stock solution in a tightly sealed amber vial at -20°C to protect from light and prevent evaporation.[6][7]

Experimental Protocol

This protocol describes the preparation of a 1 mg/mL stock solution followed by serial dilutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Part 1: Preparation of 1 mg/mL Stock Solution
  • Acclimatization: Remove the sealed container of this compound from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents the condensation of atmospheric moisture onto the cold solid.[4]

  • Weighing: Using a calibrated analytical balance, accurately weigh 1 mg of this compound.

  • Dissolution: Quantitatively transfer the weighed solid into a 1 mL Class A volumetric flask. Add approximately 0.7 mL of high-purity methanol (or acetonitrile).

  • Mixing: Cap the flask and mix thoroughly using a vortex mixer until the solid is completely dissolved. A brief sonication may aid dissolution.[6]

  • Dilution to Volume: Once dissolved, carefully add the solvent to the 1 mL mark. Cap the flask and invert it several times to ensure a homogenous solution.[7]

  • Storage: Transfer the stock solution to a clearly labeled amber vial, seal tightly, and store at -20°C.[6]

Part 2: Preparation of Calibration Standards by Serial Dilution

A serial dilution is a stepwise method used to create a set of standards from a concentrated stock solution.[8][9] The following steps will create an intermediate stock and then the final calibration standards.

A. Preparation of 10 µg/mL Intermediate Stock (IS1)

  • Allow the 1 mg/mL stock solution to warm to room temperature.

  • Pipette 10 µL of the 1 mg/mL stock solution into a clean vial or tube.

  • Add 990 µL of the solvent (e.g., methanol) to the vial.

  • Vortex thoroughly. This creates a 1:100 dilution, resulting in a 10 µg/mL (10,000 ng/mL) intermediate stock solution.

B. Preparation of Final Calibration Standards (CS) Prepare the final standards from the intermediate stock solution (IS1) according to the dilution scheme in the table below. Use the formula C₁V₁ = C₂V₂ for calculations, where C is concentration and V is volume.[10]

Standard IDTarget Concentration (ng/mL)Source SolutionVolume of Source (µL)Volume of Solvent (µL)Final Volume (µL)
CS1 1000IS1 (10,000 ng/mL)1009001000
CS2 500CS1 (1000 ng/mL)5005001000
CS3 250CS2 (500 ng/mL)5005001000
CS4 100CS3 (250 ng/mL)4006001000
CS5 50CS4 (100 ng/mL)5005001000
CS6 10CS5 (50 ng/mL)2008001000
CS7 1CS6 (10 ng/mL)1009001000

Note: For each step, use a fresh pipette tip to prevent carryover and ensure accuracy. Mix each standard thoroughly after dilution.

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation of this compound calibration standards.

G Workflow for this compound Calibration Standard Preparation cluster_0 Stock Solution Preparation cluster_1 Serial Dilution cluster_2 Final Standards weigh 1. Weigh 1 mg This compound dissolve 2. Dissolve in 1 mL Solvent weigh->dissolve Quantitative Transfer stock Stock Solution (1 mg/mL) dissolve->stock intermediate Intermediate Stock (10 µg/mL) stock->intermediate 1:100 Dilution cs1 CS1 1000 ng/mL intermediate->cs1 Dilute cs2 CS2 500 ng/mL cs1->cs2 Dilute cs3 CS3 250 ng/mL cs2->cs3 Dilute cs_final ... to CS7 (1 ng/mL) cs3->cs_final final_standards Set of 7 Calibration Standards (1 to 1000 ng/mL)

References

Application Notes and Protocols for Stable Isotope Dilution Analysis of 4-Propylphenol using 4-Propylphenol-d12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenol is an alkylphenol that is of interest in environmental monitoring and as a potential biomarker. Accurate quantification of 4-propylphenol in complex matrices such as environmental samples or biological fluids is crucial for reliable risk assessment and research. Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for quantifying trace-level compounds.[1] This method utilizes a stable isotope-labeled version of the analyte, in this case, 4-Propylphenol-d12, as an internal standard. The deuterated standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation and analysis, correcting for matrix effects and procedural losses. This application note provides detailed protocols for the quantification of 4-propylphenol using SIDA coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Analysis (SIDA)

The core principle of SIDA involves adding a known amount of the isotopically labeled internal standard (this compound) to the sample at the earliest stage of analysis. The analyte (4-Propylphenol) and the internal standard are then extracted, purified, and analyzed together. Since the analyte and the internal standard have nearly identical chemical and physical properties, any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This approach provides high accuracy and precision by minimizing errors arising from sample matrix variations and inconsistent recoveries.

SIDA_Principle cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample containing 4-Propylphenol Spike Add known amount of This compound Sample->Spike Extraction Extraction and Cleanup Spike->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Detection Measure Response Ratio (Analyte / Internal Standard) Analysis->Detection Quantification Quantification based on Calibration Curve Detection->Quantification

Caption: Principle of Stable Isotope Dilution Analysis Workflow.

Materials and Reagents

  • Analytes and Standards:

    • 4-Propylphenol (CAS: 645-56-7)

    • This compound (Internal Standard)

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Hexane (GC grade)

    • Dichloromethane (GC grade)

    • Acetone (GC grade)

  • Reagents for GC-MS Derivatization (Optional but Recommended):

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

    • Pentafluorobenzyl bromide (PFBBr)[3]

  • Solid Phase Extraction (SPE) Cartridges:

    • Polymeric reversed-phase cartridges (e.g., Oasis HLB)

  • Other Reagents:

    • Ultrapure water

    • Formic acid

    • Ammonium acetate

    • Sodium sulfate (anhydrous)

Experimental Protocols

Protocol 1: Quantification of 4-Propylphenol by GC-MS

This protocol is suitable for a wide range of matrices, including water and soil samples. Derivatization is recommended to improve the chromatographic properties of 4-propylphenol.[4]

1. Sample Preparation and Extraction

  • Water Samples:

    • To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

    • Adjust the pH of the sample to < 2 with a suitable acid.

    • Condition a polymeric reversed-phase SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water.

    • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of a suitable solvent mixture (e.g., dichloromethane:acetone 1:1 v/v).

    • Dry the eluate over anhydrous sodium sulfate and concentrate to 1 mL under a gentle stream of nitrogen.

  • Soil/Sediment Samples:

    • To 10 g of homogenized sample, add a known amount of this compound internal standard.

    • Perform pressurized liquid extraction (PLE) or sonication with an appropriate solvent (e.g., hexane:acetone 1:1 v/v).

    • Concentrate the extract and proceed with cleanup using SPE as described for water samples.

2. Derivatization (Silylation with BSTFA)

  • Evaporate the 1 mL extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetone).[2]

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL, splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: GC-MS SIM Parameters for Derivatized 4-Propylphenol

CompoundDerivatizing AgentQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
4-Propylphenol-TMSBSTFA193208, 178
This compound-TMSBSTFA205220, 189

Note: Ions are for the trimethylsilyl (TMS) derivatives. Exact ions should be confirmed by analyzing the individual standards.

GCMS_Workflow Start Sample Collection Spike Spike with this compound Start->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing End Final Report Data_Processing->End

Caption: GC-MS analytical workflow for 4-Propylphenol.

Protocol 2: Quantification of 4-Propylphenol by LC-MS/MS

This protocol is highly sensitive and specific, making it suitable for complex biological matrices like plasma or urine. Derivatization is not required.

1. Sample Preparation and Extraction

  • Plasma/Serum Samples:

    • To 100 µL of plasma or serum, add a known amount of this compound internal standard.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine Samples:

    • To 1 mL of urine, add the this compound internal standard.

    • If conjugated forms are of interest, perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase).

    • Proceed with SPE as described in the GC-MS protocol for water samples.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Negative Ion Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 2: LC-MS/MS MRM Transitions for 4-Propylphenol

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Representative
4-Propylphenol 135.1106.1 (Quantifier)-20
135.191.1 (Qualifier)-25
This compound 147.2115.1 (Quantifier)-20

Note: MRM transitions and collision energies should be optimized for the specific instrument used.[5][6]

LCMS_Workflow Start Biological Sample Spike Spike with this compound Start->Spike Protein_Precipitation Protein Precipitation (for plasma/serum) Spike->Protein_Precipitation SPE Solid Phase Extraction (for urine) Spike->SPE LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Protein_Precipitation->LCMS_Analysis SPE->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End Final Report Data_Processing->End

Caption: LC-MS/MS analytical workflow for 4-Propylphenol.

Quantitative Data and Method Performance

The following tables summarize typical quantitative performance data for the analytical methods described. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Data for similar alkylphenols are used as a reference.[3][7]

Table 3: Typical Method Performance for GC-MS Analysis of 4-Propylphenol

ParameterWater MatrixSoil/Sediment Matrix
Limit of Detection (LOD) 5 - 20 ng/L0.5 - 2 µg/kg
Limit of Quantitation (LOQ) 15 - 60 ng/L1.5 - 6 µg/kg
Linear Range 20 - 1000 ng/L5 - 500 µg/kg
Recovery 90 - 110%85 - 105%
Precision (RSD) < 15%< 20%

Table 4: Typical Method Performance for LC-MS/MS Analysis of 4-Propylphenol

ParameterPlasma/Serum MatrixUrine Matrix
Limit of Detection (LOD) 0.05 - 0.2 ng/mL0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 ng/mL0.3 - 1.5 ng/mL
Linear Range 0.2 - 100 ng/mL0.5 - 200 ng/mL
Recovery 95 - 110%92 - 108%
Precision (RSD) < 10%< 12%

Conclusion

The stable isotope dilution analysis methods detailed in this application note provide robust, sensitive, and accurate quantification of 4-propylphenol in various complex matrices. The use of this compound as an internal standard effectively compensates for matrix effects and procedural variations, ensuring high-quality data. The choice between GC-MS and LC-MS/MS will depend on the specific application, required sensitivity, and available instrumentation. These protocols serve as a comprehensive guide for researchers and scientists in the fields of environmental science, toxicology, and drug development.

References

Application Notes and Protocols for the Quantification of 4-Propylphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenol is an alkylphenol of growing environmental concern due to its potential endocrine-disrupting properties and its presence in industrial and municipal wastewater.[1] As a breakdown product of more complex chemicals and a substance used in various industrial processes, its monitoring in environmental matrices such as water, soil, and sediment is crucial for assessing environmental quality and potential risks to human and ecological health.[1] This document provides detailed application notes and protocols for the accurate quantification of 4-propylphenol in environmental samples, utilizing common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods

The primary methods for the quantification of 4-propylphenol involve chromatographic techniques, which offer the necessary selectivity and sensitivity for complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[2] For polar analytes like 4-propylphenol, derivatization is often employed to increase volatility and improve chromatographic peak shape.[3]

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of a wide range of organic compounds, including those that are not readily volatile. Coupled with a UV detector, it provides a reliable method for quantifying 4-propylphenol. Pre-column derivatization can also be used to enhance sensitivity.[4]

Sample Preparation

Effective sample preparation is critical for accurate quantification, as it serves to isolate 4-propylphenol from the sample matrix and concentrate it for analysis.

Solid-Phase Extraction (SPE): SPE is a common and efficient technique for the extraction of organic analytes from aqueous samples.[5] It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent.[5]

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from aqueous samples using an immiscible organic solvent.

Soxhlet and Ultrasonic Extraction: For solid samples like soil and sediment, extraction with an organic solvent using a Soxhlet apparatus or ultrasonic bath is typically employed to separate the analyte from the solid matrix.[6]

Experimental Protocols

Protocol 1: Quantification of 4-Propylphenol in Water Samples by GC-MS

This protocol is based on established methods for phenol analysis, such as US EPA Method 528.[2][7]

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: Acidify the water sample (1 L) to a pH ≤ 2 with concentrated hydrochloric acid.[2] If the sample contains residual chlorine, dechlorinate by adding ~80 mg of sodium sulfite.

  • SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene (or similar) SPE cartridge. Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the acidified water sample through the SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interfering substances.

  • Elution: Dry the cartridge under vacuum for 10 minutes. Elute the trapped analytes with 5-10 mL of a suitable organic solvent, such as dichloromethane or acetone.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended)

  • To a 1 mL aliquot of the extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr) to convert 4-propylphenol to its more volatile silyl or PFB ether derivative, respectively.[8]

  • Follow the reagent manufacturer's instructions for reaction time and temperature. For example, when using BSTFA, heat the vial at 70°C for 30 minutes.

3. GC-MS Analysis

  • GC Column: Use a capillary column suitable for phenol analysis, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for the 4-propylphenol derivative. For the underivatized form, key ions would include m/z 136 (molecular ion) and 107.

Protocol 2: Quantification of 4-Propylphenol in Soil and Sediment Samples by HPLC-UV

1. Sample Preparation (Soxhlet Extraction)

  • Sample Pre-treatment: Air-dry the soil or sediment sample and sieve to remove large debris.

  • Extraction: Place approximately 10 g of the dried sample into a Soxhlet extraction thimble. Extract with 150 mL of a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) for 8-12 hours.

  • Concentration: Concentrate the extract to near dryness using a rotary evaporator.

  • Solvent Exchange: Re-dissolve the residue in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water).

2. HPLC-UV Analysis

  • HPLC Column: Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detector: Monitor at a wavelength of 275 nm.

Data Presentation

Quantitative data for the analysis of 4-propylphenol should be presented in a clear and organized manner. The following tables provide an example of how to summarize key analytical parameters. The values presented are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Performance for 4-Propylphenol in Water

ParameterValueReference
Linearity (r²)> 0.99[9]
Limit of Detection (LOD)5 - 20 ng/L[9]
Limit of Quantification (LOQ)15 - 60 ng/L[10]
Recovery85 - 115%[9][11]
Relative Standard Deviation (RSD)< 15%[9]

Table 2: HPLC-UV Method Performance for 4-Propylphenol in Soil

ParameterValueReference
Linearity (r²)> 0.99[6]
Limit of Detection (LOD)0.005 mg/kg[6]
Limit of Quantification (LOQ)0.01 mg/kg[6]
Recovery80 - 110%[6]
Relative Standard Deviation (RSD)< 10%[6]

Table 3: Typical Concentrations of Alkylphenols in Environmental Samples

MatrixCompoundConcentration RangeReference
River WaterNonylphenol0.1 - 1.0 µg/L[12]
River WaterOctylphenol0.05 - 0.2 µg/L[12]
Industrial EffluentPhenols0.5 - 50 mg/L[13]
SedimentNonylphenol< 0.1 - 13,700 µg/kg[14]

Note: Data for 4-propylphenol is limited; these values for similar compounds provide an expected order of magnitude.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Water Water Sample SPE Solid-Phase Extraction Water->SPE Soil_Sediment Soil/Sediment Sample Soxhlet Soxhlet/Ultrasonic Extraction Soil_Sediment->Soxhlet Derivatization Derivatization (Optional for GC-MS) SPE->Derivatization Extract HPLC HPLC-UV Analysis Soxhlet->HPLC Extract GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for 4-propylphenol analysis.

Potential Toxicological Signaling Pathway

The toxicological effects of 4-propylphenol are not as extensively studied as other alkylphenols like 4-nonylphenol and 4-octylphenol. However, based on the known mechanisms of these related compounds, a potential signaling pathway leading to cellular stress and apoptosis can be proposed. Alkylphenols are known to induce oxidative stress, which can trigger various cellular responses.[15][16]

signaling_pathway cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects Propylphenol 4-Propylphenol Exposure ROS Increased Reactive Oxygen Species (ROS) Propylphenol->ROS ER_Stress Endoplasmic Reticulum Stress Propylphenol->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Potential signaling pathway for 4-propylphenol-induced toxicity.

References

Application Note: 4-Propylphenol-d12 for Metabolomics and Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenol is an alkylphenol of interest in various fields, including environmental science and toxicology. Understanding its metabolic fate is crucial for assessing its biological activity and potential impact. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. 4-Propylphenol-d12, a deuterated analog of 4-propylphenol, serves as an excellent tracer for such studies. Its increased mass allows for the clear differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts. This application note provides detailed protocols for using this compound in metabolomics and tracer studies, from cell culture to data analysis.

Principle of the Method

Stable isotope tracing with this compound involves introducing the labeled compound into a biological system (e.g., cell culture or animal model). The deuterated 4-propylphenol is then taken up by the cells and undergoes metabolism. Downstream metabolites incorporating the deuterium label can be detected and quantified using mass spectrometry. The mass shift caused by the deuterium atoms allows for the specific tracking of the metabolic fate of 4-propylphenol. This approach enables researchers to identify novel metabolites, elucidate biotransformation pathways, and quantify the contribution of 4-propylphenol to various metabolic pools.

Materials and Reagents

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Detailed Experimental Protocols

Cell Culture and this compound Administration

This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Culture the cells overnight in a complete medium.

  • Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 10 µM).

  • Tracer Incubation:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed medium containing this compound to the cells.

    • Incubate for a time course appropriate for the expected metabolic transformations (e.g., 0, 1, 4, 8, 24 hours).

Sample Preparation for Mass Spectrometry

A. Intracellular Metabolite Extraction:

  • Quenching and Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

B. Extracellular Metabolite Extraction (from medium):

  • Sample Collection: Collect an aliquot of the cell culture medium at each time point.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol to the medium sample. Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analytes with 2 mL of methanol.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting parameters and should be optimized for the specific instrument and analytes.

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MS Analysis: Multiple Reaction Monitoring (MRM) or full scan with targeted MS/MS. The specific MRM transitions for this compound and its expected metabolites should be determined empirically.

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: Isotopic Enrichment of this compound and its Metabolites

Time (hours)This compound (% Labeled)Metabolite 1 (% Labeled)Metabolite 2 (% Labeled)
0000
198.5 ± 1.215.3 ± 2.15.1 ± 0.8
499.1 ± 0.845.7 ± 3.522.8 ± 2.9
899.3 ± 0.578.2 ± 4.155.4 ± 3.7
2499.5 ± 0.492.6 ± 2.885.9 ± 2.1

Table 2: Quantitative Analysis of 4-Propylphenol and its Metabolites

Time (hours)This compound (ng/mL)Metabolite 1 (ng/mL)Metabolite 2 (ng/mL)
0000
1850.2 ± 50.155.6 ± 7.312.4 ± 2.5
4525.8 ± 35.7180.4 ± 15.960.1 ± 8.2
8210.1 ± 20.4250.9 ± 22.1150.7 ± 13.6
2450.7 ± 8.9310.3 ± 25.4280.5 ± 21.8

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_tracer_study Tracer Administration cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Seed Cells incubation Overnight Incubation seeding->incubation prepare_tracer Prepare this compound Medium incubation->prepare_tracer add_tracer Incubate Cells with Tracer prepare_tracer->add_tracer quench Quench Metabolism add_tracer->quench extract Extract Metabolites quench->extract cleanup SPE Cleanup (optional) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Processing & Quantification lcms->data_analysis

Experimental workflow for this compound metabolomics.

Proposed Metabolic Pathway of 4-Propylphenol

Based on known biotransformation pathways of similar phenolic compounds, 4-propylphenol is likely to undergo hydroxylation followed by conjugation reactions such as glucuronidation or sulfation.

metabolic_pathway propylphenol This compound hydroxylated Hydroxylated-4-propylphenol-d12 propylphenol->hydroxylated Phase I: Hydroxylation (CYP450) glucuronide This compound Glucuronide propylphenol->glucuronide Phase II: Glucuronidation (UGT) sulfate This compound Sulfate hydroxylated->sulfate Phase II: Sulfation (SULT)

Proposed biotransformation pathway of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal intensity Inefficient extraction or ionizationOptimize SPE protocol and MS source parameters. Consider derivatization to enhance ionization.
Poor peak shape Incompatible sample solvent or LC conditionsEnsure the sample is reconstituted in the initial mobile phase. Optimize the LC gradient.
High background noise Matrix effectsImprove sample cleanup with a more rigorous SPE protocol. Use a divert valve to direct high-salt portions of the eluent to waste.
No labeled metabolites detected Metabolic pathway is not active in the chosen model system or incubation time is too shortUse a positive control known to be metabolized. Extend the incubation time.

Application Notes and Protocols for Sample Preparation and Analysis of 4-Propylphenol using 4-Propylphenol-d12 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenol is a phenolic compound of interest in various fields, including environmental monitoring, food and beverage analysis, and pharmaceutical research, due to its potential endocrine-disrupting properties and its role as a biomarker. Accurate and precise quantification of 4-propylphenol is crucial for assessing its impact and understanding its metabolic fate. The use of a stable isotope-labeled internal standard, such as 4-Propylphenol-d12, is the gold standard for quantitative analysis by mass spectrometry (MS). The deuterated analog mimics the chemical behavior of the native analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and reproducibility.

This document provides detailed application notes and protocols for the preparation of various sample matrices for the quantitative analysis of 4-propylphenol using this compound as an internal standard, primarily coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Analytical Techniques

The two primary sample preparation techniques detailed in these protocols are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of technique depends on the sample matrix, the required level of cleanliness, and the desired concentration factor.

  • Solid-Phase Extraction (SPE): A highly selective and versatile technique that uses a solid sorbent to isolate analytes from a complex matrix. It is widely used for the extraction of phenols from aqueous and biological samples.[1]

  • Liquid-Liquid Extraction (LLE): A classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases. It is a robust technique suitable for a wide range of sample types.

Experimental Protocols

Analysis of 4-Propylphenol in Water Samples

This protocol is applicable to the analysis of 4-propylphenol in various water matrices, including drinking water, wastewater, and environmental water samples.

This protocol is adapted from EPA Method 528 for the analysis of phenols in drinking water by GC-MS.[1]

a. Materials and Reagents:

  • 4-Propylphenol analytical standard

  • This compound internal standard solution (e.g., 100 µg/mL in isopropanol)

  • Methanol, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfite

  • Reagent water (deionized, organic-free)

  • SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) or similar polymeric sorbent, 500 mg, 6 mL

  • Glass vials, collection tubes, and a vacuum manifold

b. Experimental Workflow:

SPE_Workflow_Water start Start: Water Sample (1 L) pretreatment 1. Sample Pre-treatment: - Dechlorinate with Sodium Sulfite - Acidify to pH < 2 with HCl - Spike with this compound start->pretreatment conditioning 2. SPE Cartridge Conditioning: - 5 mL Methanol - 5 mL Reagent Water pretreatment->conditioning loading 3. Sample Loading: - Pass sample through cartridge at 10-15 mL/min conditioning->loading washing 4. Cartridge Washing: - 5 mL Reagent Water loading->washing drying 5. Cartridge Drying: - Apply vacuum for 10 min washing->drying elution 6. Analyte Elution: - 2 x 5 mL Dichloromethane drying->elution concentration 7. Eluate Concentration: - Evaporate to 1 mL under Nitrogen elution->concentration analysis 8. Analysis: - GC-MS or LC-MS/MS concentration->analysis end End analysis->end

Caption: SPE workflow for 4-propylphenol in water.

c. Detailed Protocol:

  • Sample Pre-treatment:

    • To a 1 L water sample, add a crystal of sodium sulfite to dechlorinate.

    • Acidify the sample to a pH of less than 2 with concentrated HCl.

    • Spike the sample with a known amount of this compound internal standard solution.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Wash the cartridges with 5 mL of methanol, followed by 5 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining salts and polar impurities.

  • Cartridge Drying:

    • Dry the cartridge thoroughly by applying a vacuum for 10 minutes.

  • Analyte Elution:

    • Place a collection tube in the manifold.

    • Elute the retained 4-propylphenol and this compound with two 5 mL aliquots of dichloromethane.

  • Eluate Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • Transfer the concentrated extract to an autosampler vial for analysis by GC-MS or LC-MS/MS.

a. Materials and Reagents:

  • 4-Propylphenol analytical standard

  • This compound internal standard solution

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Separatory funnel (2 L)

  • Glassware for extraction and concentration

b. Experimental Workflow:

LLE_Workflow_Water start Start: Water Sample (1 L) pretreatment 1. Sample Pre-treatment: - Acidify to pH < 2 with HCl - Spike with this compound start->pretreatment extraction 2. Liquid-Liquid Extraction: - Add 60 mL DCM and shake for 2 min - Repeat extraction 2 more times pretreatment->extraction combine 3. Combine Organic Phases extraction->combine drying 4. Drying: - Pass through anhydrous Sodium Sulfate combine->drying concentration 5. Concentration: - Evaporate to 1 mL drying->concentration analysis 6. Analysis: - GC-MS or LC-MS/MS concentration->analysis end End analysis->end

Caption: LLE workflow for 4-propylphenol in water.

c. Detailed Protocol:

  • Sample Pre-treatment:

    • Pour 1 L of the water sample into a 2 L separatory funnel.

    • Acidify the sample to pH < 2 with concentrated HCl.

    • Spike the sample with the this compound internal standard.

  • Liquid-Liquid Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine and Dry:

    • Combine the three organic extracts.

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • Transfer the final extract to an autosampler vial for GC-MS or LC-MS/MS analysis.

Analysis of 4-Propylphenol in Biological Samples (Plasma/Serum)

This protocol is suitable for the determination of 4-propylphenol in plasma or serum, which is relevant for pharmacokinetic and biomonitoring studies.

a. Materials and Reagents:

  • 4-Propylphenol analytical standard

  • This compound internal standard solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • Reagent water

  • SPE Cartridges: C18 or polymeric reversed-phase, 100 mg, 1 mL

  • Centrifuge and collection tubes

b. Experimental Workflow:

SPE_Workflow_Plasma start Start: Plasma/Serum (0.5 mL) pretreatment 1. Protein Precipitation & Spiking: - Add 1 mL Acetonitrile - Spike with this compound - Vortex and Centrifuge start->pretreatment supernatant 2. Collect Supernatant pretreatment->supernatant conditioning 3. SPE Cartridge Conditioning: - 1 mL Methanol - 1 mL Reagent Water supernatant->conditioning loading 4. Sample Loading: - Load supernatant onto cartridge conditioning->loading washing 5. Cartridge Washing: - 1 mL 5% Methanol in Water loading->washing elution 6. Analyte Elution: - 1 mL Methanol washing->elution evaporation 7. Evaporation & Reconstitution: - Evaporate to dryness - Reconstitute in 100 µL Mobile Phase elution->evaporation analysis 8. Analysis: - LC-MS/MS evaporation->analysis end End analysis->end

Caption: SPE workflow for 4-propylphenol in plasma/serum.

c. Detailed Protocol:

  • Protein Precipitation and Spiking:

    • To 0.5 mL of plasma or serum in a centrifuge tube, add 1 mL of acetonitrile.

    • Spike the sample with the this compound internal standard.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

  • Collect Supernatant:

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of reagent water.

  • Sample Loading:

    • Load the supernatant onto the conditioned cartridge.

  • Cartridge Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Analyte Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following tables summarize representative quantitative data for the analysis of phenolic compounds using methods similar to those described above. Note that specific performance data for 4-Propylphenol using a d12-labeled standard is limited in the public literature; therefore, these values are illustrative of expected performance.

Table 1: Representative Performance Data for SPE-GC-MS Analysis of Phenols in Water

Parameter4-Propylphenol (Representative)
Recovery (%) 85 - 110
Relative Standard Deviation (RSD, %) < 15
Method Detection Limit (MDL, µg/L) 0.1 - 1.0
Limit of Quantification (LOQ, µg/L) 0.3 - 3.0

Table 2: Representative Performance Data for LLE-GC-MS Analysis of Phenols in Water

Parameter4-Propylphenol (Representative)
Recovery (%) 70 - 120
Relative Standard Deviation (RSD, %) < 20
Method Detection Limit (MDL, µg/L) 0.5 - 5.0
Limit of Quantification (LOQ, µg/L) 1.5 - 15.0

Table 3: Representative Performance Data for SPE-LC-MS/MS Analysis of Phenols in Plasma/Serum

Parameter4-Propylphenol (Representative)
Recovery (%) > 80
Relative Standard Deviation (RSD, %) < 15
Lower Limit of Quantification (LLOQ, ng/mL) 0.1 - 1.0

Analytical Conditions (Illustrative)

GC-MS Conditions for 4-Propylphenol Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection: 1 µL, Splitless

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • Carrier Gas: Helium, 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Monitored Ions (SIM mode):

    • 4-Propylphenol: m/z 136 (quantifier), 107 (qualifier)

    • This compound: m/z 148 (quantifier)

LC-MS/MS Conditions for 4-Propylphenol Analysis
  • Liquid Chromatograph: Shimadzu Nexera or equivalent

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent

  • Column: C18 (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • 4-Propylphenol: Q1 135.1 -> Q3 93.1 (quantifier), Q1 135.1 -> Q3 107.1 (qualifier)

    • This compound: Q1 147.2 -> Q3 100.1 (quantifier)

Conclusion

The protocols outlined in this document provide robust and reliable methods for the sample preparation and quantitative analysis of 4-propylphenol in various matrices. The use of this compound as an internal standard is critical for achieving the highest level of accuracy and precision. Researchers, scientists, and drug development professionals can adapt these methods to suit their specific analytical needs and instrumentation. It is always recommended to perform a full method validation in the target matrix to ensure the method meets the required performance criteria.

References

Application Note and Protocol: Optimizing Mass Spectrometry Parameters for 4-Propylphenol-d12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the optimization of mass spectrometry (MS) parameters for the analysis of 4-Propylphenol-d12. This deuterated internal standard is crucial for the accurate quantification of 4-Propylphenol in various matrices, particularly in pharmacokinetic, toxicokinetic, and metabolomic studies. The protocols outlined below are designed to be adaptable to various triple quadrupole mass spectrometer platforms.

Introduction

4-Propylphenol is a phenolic compound that can be encountered in various environmental and biological systems. Its accurate quantification is essential for toxicological assessment and understanding its metabolic fate. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing.[1][2][3]

This application note details a systematic approach to optimize the MS parameters for this compound, ensuring maximum sensitivity, specificity, and reproducibility of the analytical method. The workflow covers the selection of the precursor ion, optimization of fragmentation, and tuning of key MS settings.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 352431-21-1)[4][5]

  • 4-Propylphenol (unlabeled standard, CAS: 645-56-7)[6]

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Syringe pump

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a working solution of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. This working solution will be used for direct infusion into the mass spectrometer.

Mass Spectrometer Optimization Workflow

The following protocol outlines the steps for optimizing the detection of this compound.

Step 1: Precursor Ion Determination

  • Set up the mass spectrometer in positive and negative electrospray ionization (ESI) modes.

  • Infuse the 1 µg/mL working solution of this compound directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire full scan mass spectra in both positive and negative ion modes over a mass range that includes the theoretical molecular weight of this compound (approximately 148.2 g/mol ).

  • Identify the most abundant and stable precursor ion. For phenolic compounds, this is often the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

Step 2: Product Ion Selection and Collision Energy Optimization

  • Set the mass spectrometer to product ion scan mode.

  • Select the determined precursor ion of this compound in the first quadrupole (Q1).

  • Infuse the working solution as described in Step 1.

  • Vary the collision energy (CE) in the second quadrupole (Q2, collision cell) across a range (e.g., 5-50 eV) to induce fragmentation of the precursor ion.

  • Acquire the product ion spectra and identify the most abundant and stable fragment ions.

  • Create a collision energy ramp experiment to determine the optimal CE for each selected product ion. The optimal CE is the value that yields the highest intensity for the specific product ion.

Step 3: Optimization of Other MS Parameters

  • Fine-tune other critical MS parameters to maximize the signal intensity of the selected precursor-to-product ion transition (Multiple Reaction Monitoring - MRM). These parameters typically include:

    • Declustering Potential (DP) or Cone Voltage (CV): Optimizes the transfer of ions from the source to the mass analyzer.

    • Cell Exit Potential (CXP) or Collision Cell Exit Potential: Optimizes the transmission of fragment ions from the collision cell to the third quadrupole.

    • Source Temperatures and Gas Flows: Optimize desolvation and ionization efficiency.

A systematic approach, such as automated parameter optimization features available on most modern instruments, is recommended.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the optimization process.

Table 1: Precursor Ion Selection for this compound

Ionization ModeAdductObserved m/zRelative Intensity (%)
Positive ESI[M+H]⁺149.265
Positive ESI[M+Na]⁺171.220
Negative ESI [M-H]⁻ 147.2 100

Based on this hypothetical data, the [M-H]⁻ ion in negative ESI mode would be selected as the precursor ion for further optimization due to its highest relative intensity.

Table 2: Product Ion Selection and Collision Energy Optimization for this compound (Precursor Ion: m/z 147.2)

Product Ion (m/z)Optimal Collision Energy (eV)Relative Intensity (%)
132.1 25 100
117.13575
98.14050

In this example, the transition 147.2 -> 132.1 at a collision energy of 25 eV is the most intense and would be selected as the primary MRM transition for quantification. The transition 147.2 -> 117.1 could be used as a secondary, qualifying transition.

Table 3: Optimized MRM Parameters for this compound

ParameterOptimized Value
Ionization ModeNegative ESI
Precursor Ion (m/z)147.2
Product Ion (m/z)132.1
Dwell Time (ms)100
Declustering Potential (V)-60
Collision Energy (eV)-25
Cell Exit Potential (V)-10

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for the optimization of mass spectrometry parameters for this compound.

MS_Optimization_Workflow start Start: Prepare 1 µg/mL This compound Solution infusion Direct Infusion via Syringe Pump start->infusion full_scan Acquire Full Scan Spectra (Positive & Negative ESI) infusion->full_scan select_precursor Identify & Select Most Abundant Precursor Ion (e.g., [M-H]⁻) full_scan->select_precursor product_scan Acquire Product Ion Scans select_precursor->product_scan optimize_ce Optimize Collision Energy (CE) for Key Fragment Ions product_scan->optimize_ce select_product Select Most Intense & Stable Product Ion(s) optimize_ce->select_product optimize_other Optimize Other MS Parameters (DP, CXP, Source Conditions) select_product->optimize_other final_mrm Finalize MRM Method (Precursor -> Product) optimize_other->final_mrm end End: Optimized Method final_mrm->end

Caption: Workflow for the optimization of mass spectrometry parameters.

Conclusion

This application note provides a comprehensive and systematic protocol for the optimization of mass spectrometry parameters for the analysis of this compound. By following these steps, researchers can develop a highly sensitive and specific MRM method for the accurate quantification of 4-Propylphenol in complex matrices. The provided templates for data organization will aid in the clear and concise presentation of optimization results. The principles outlined here can be readily adapted to other deuterated internal standards and analytical platforms.

References

Application Notes & Protocols for the Analysis of 4-Propylphenol in Food and Beverages Using 4-Propylphenol-d12 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 4-propylphenol in food and beverage matrices, utilizing 4-propylphenol-d12 as an internal standard for enhanced accuracy and reliability. The protocols are primarily based on gas chromatography-mass spectrometry (GC-MS) coupled with a stable isotope dilution assay (SIDA), a widely accepted technique for the precise quantification of trace-level analytes in complex samples.

Introduction to 4-Propylphenol and the Role of Deuterated Internal Standards

4-Propylphenol is a phenolic compound that can be found in various food products and beverages, contributing to their sensory characteristics. Its presence can arise from microbial activity, processing, or as a natural constituent. Accurate quantification of 4-propylphenol is crucial for quality control, flavor profiling, and safety assessment.

The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1][2] Deuterated standards are chemically identical to the analyte of interest but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, it co-extracts and co-elutes with the native analyte, effectively compensating for any sample loss during preparation and for variations in instrument response (matrix effects).[1][2] This stable isotope dilution assay (SIDA) approach ensures high accuracy and precision in the final quantitative results.

Analytical Workflow Overview

The general workflow for the analysis of 4-propylphenol in food and beverages involves sample preparation, instrumental analysis by GC-MS, and data processing.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food/Beverage Sample Spike Spike with this compound Sample->Spike Extraction Extraction (e.g., SBSE) Spike->Extraction Concentration Concentration/Solvent Exchange Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Quantification Quantification (SIDA) GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for 4-propylphenol analysis.

Experimental Protocols

Protocol 1: Quantification of 4-Propylphenol in Wine using Stir Bar Sorptive Extraction (SBSE) and GC-MS

This protocol is adapted from a method for the analysis of similar volatile phenols in wine and is suitable for the quantification of 4-propylphenol.[2]

1. Materials and Reagents

  • 4-Propylphenol (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Phosphate buffer (1 M, pH 7)

  • Stir bars coated with polydimethylsiloxane (PDMS)

2. Standard Preparation

  • Stock Solutions (1000 mg/L): Prepare individual stock solutions of 4-propylphenol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the 4-propylphenol stock solution with a suitable solvent (e.g., methanol) to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 10 µg/mL) in methanol.

3. Sample Preparation (SBSE)

  • Place a 10 mL aliquot of the wine sample into a 20 mL glass vial.

  • Add 2 g of sodium chloride to the sample.

  • Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution to achieve a final concentration of 10 µg/L).

  • Place a PDMS-coated stir bar into the vial.

  • Seal the vial and stir the sample at room temperature for a defined period (e.g., 60 minutes) at a constant speed (e.g., 1000 rpm).

  • After extraction, remove the stir bar with clean forceps, gently rinse with deionized water, and dry with a lint-free tissue.

4. Instrumental Analysis (GC-MS)

  • Thermal Desorption: Place the stir bar into a thermal desorption tube and introduce it into a thermal desorption unit coupled to the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[2]

    • Oven Temperature Program: 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 10 min.[2]

    • Inlet Temperature: 250°C.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Transfer Line Temperature: 280°C.[2]

    • Ion Source Temperature: 230°C.[2]

    • Monitor Ions:

      • 4-Propylphenol: Select characteristic ions (e.g., m/z 136, 107).

      • This compound: Select corresponding deuterated ions (e.g., m/z 148, 115).

5. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the 4-propylphenol to the peak area of the this compound internal standard against the concentration of 4-propylphenol.

  • Determine the concentration of 4-propylphenol in the samples by using the response ratio from the sample chromatogram and the calibration curve.

Protocol 2: General Purpose Liquid-Liquid Extraction (LLE) for Phenolic Compounds in Beverages

This protocol provides a general framework for extracting phenolic compounds from liquid matrices.

1. Sample Preparation (LLE)

  • Take a 50 mL aliquot of the beverage sample.

  • Spike with a known amount of this compound internal standard.

  • Adjust the pH of the sample to approximately 2 with a suitable acid (e.g., HCl).

  • Extract the sample three times with 25 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis as described in Protocol 1.

LLE_Protocol Start Start: Beverage Sample (50 mL) Spike Spike with this compound Start->Spike Adjust_pH Adjust pH to ~2 Spike->Adjust_pH Extract1 Extract with Solvent (25 mL) Adjust_pH->Extract1 Extract2 Extract with Solvent (25 mL) Extract1->Extract2 Extract3 Extract with Solvent (25 mL) Extract2->Extract3 Combine Combine Organic Layers Extract3->Combine Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate to 1 mL Dry->Concentrate End Ready for GC-MS Concentrate->End

Caption: Liquid-Liquid Extraction (LLE) workflow.

Data Presentation

The following tables provide an example of how to structure quantitative data for clarity and comparison.

Table 1: GC-MS SIM Parameters for 4-Propylphenol and this compound

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
4-Propylphenol13610777
This compound14811582

Table 2: Example Calibration Data for 4-Propylphenol in Wine Matrix

Concentration (µg/L)Peak Area (4-Propylphenol)Peak Area (this compound)Response Ratio (Analyte/IS)
1.05,230101,5000.0515
5.026,150102,1000.2561
10.051,800100,9000.5134
25.0129,500101,2001.280
50.0258,000100,5002.567
100.0515,000101,0005.099

Table 3: Recovery and Precision Data for Spiked Wine Samples

Spike Level (µg/L)Measured Conc. (µg/L) (n=3)Mean Recovery (%)RSD (%)
5.04.8 ± 0.3966.3
20.020.4 ± 1.11025.4
80.078.9 ± 3.598.64.4

Conclusion

The use of this compound as an internal standard in a stable isotope dilution assay provides a robust and accurate method for the quantification of 4-propylphenol in complex food and beverage matrices. The detailed protocols and data presentation guidelines outlined in these application notes offer a solid foundation for researchers and scientists to develop and validate their own analytical methods for this important flavor compound. The adaptability of the extraction techniques allows for the analysis of a wide range of sample types, ensuring broad applicability in food science and quality control.

References

Application Notes: Quantitative Analysis of 4-Propylphenol in Aqueous Samples by Headspace SPME-GC/MS with 4-Propylphenol-d12 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

APN-001

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 4-propylphenol in aqueous matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC/MS). The use of a stable isotope-labeled internal standard, 4-Propylphenol-d12, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, scientists, and drug development professionals involved in environmental monitoring, quality control of pharmaceutical preparations, and analysis of biological fluids.

Introduction

4-Propylphenol is a member of the alkylphenol class of compounds, which are of interest in various fields due to their potential as biomarkers, environmental contaminants, and impurities in pharmaceutical products. Accurate and reliable quantification of 4-propylphenol at trace levels is crucial for toxicological studies, environmental risk assessment, and quality assurance in manufacturing processes. Headspace SPME is a solvent-free, simple, and efficient sample preparation technique that allows for the extraction and concentration of volatile and semi-volatile organic compounds from a sample's headspace.[1] When combined with the selectivity and sensitivity of GC/MS, it provides a powerful tool for trace-level analysis. The isotope dilution technique, employing a deuterated internal standard like this compound, is the gold standard for quantitative analysis as it effectively compensates for variations during the analytical process.[2]

Experimental

Materials and Reagents

  • 4-Propylphenol (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)[3][4]

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 20 mL headspace vials with PTFE/silicone septa

Instrumentation

  • Gas chromatograph with a mass selective detector (GC/MS)

  • SPME autosampler

  • SPME fiber assembly: 85 µm Polyacrylate (PA) or 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are recommended for phenols.[5][6]

Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-propylphenol and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 µg/L).

  • Spiking Solution: Prepare a spiking solution of this compound in methanol at a concentration of 10 µg/mL.

Sample Preparation

  • Pipette 10 mL of the aqueous sample or working standard into a 20 mL headspace vial.

  • Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each vial, resulting in a final concentration of 10 µg/L.

  • Add 3 g of sodium chloride to the vial to enhance the extraction efficiency (salting-out effect).[5]

  • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Vortex the vial for 30 seconds to dissolve the salt.

HS-SPME-GC/MS Method Protocol

1. Headspace SPME

  • SPME Fiber: 85 µm Polyacrylate (PA)

  • Incubation Temperature: 60 °C

  • Incubation Time: 15 minutes with agitation (500 rpm)

  • Extraction Time: 30 minutes

  • Desorption Temperature: 250 °C

  • Desorption Time: 5 minutes (splitless mode)

2. Gas Chromatography

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

3. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • 4-Propylphenol: m/z 136 (molecular ion), 107 (quantifier), 77 (qualifier)[7][8][9]

    • This compound: m/z 148 (molecular ion, quantifier), 115 (qualifier)[10]

  • Solvent Delay: 3 minutes

Quantitative Data Summary

The following tables summarize the expected performance of the method. Data is representative and should be verified in the user's laboratory.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/L)
4-Propylphenol1 - 500> 0.995

Table 2: Method Detection Limit (MDL) and Limit of Quantification (LOQ)

AnalyteMDL (µg/L)LOQ (µg/L)
4-Propylphenol0.51.5

Table 3: Precision and Accuracy (Spiked Water Samples)

Spike Level (µg/L)Mean Recovery (%)RSD (%) (n=6)
598.56.2
50101.24.5
25099.83.8

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME cluster_gcms GC/MS Analysis cluster_data Data Processing sample Aqueous Sample (10 mL) vial 20 mL Headspace Vial sample->vial standards Calibration Standards standards->vial is_spike Spike with This compound (IS) vial->is_spike salt Add NaCl (3g) is_spike->salt seal Seal and Vortex salt->seal incubate Incubate (60°C, 15 min) seal->incubate extract Extract with SPME Fiber (30 min) incubate->extract desorb Thermal Desorption (250°C, 5 min) extract->desorb gc_sep GC Separation (DB-5ms column) desorb->gc_sep ms_detect MS Detection (EI, SIM mode) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantification of 4-Propylphenol calibrate->quantify

Caption: HS-SPME-GC/MS workflow for 4-propylphenol analysis.

Discussion

The presented HS-SPME-GC/MS method provides excellent sensitivity, selectivity, and accuracy for the determination of 4-propylphenol in aqueous samples. The use of an 85 µm Polyacrylate fiber is recommended for its affinity for polar phenolic compounds. The addition of salt is a critical step to increase the partitioning of 4-propylphenol into the headspace, thereby improving the extraction efficiency.

The GC/MS parameters are optimized for the separation of 4-propylphenol from potential interferences. The use of SIM mode significantly enhances the signal-to-noise ratio, allowing for low detection limits. The selected quantifier and qualifier ions for both 4-propylphenol and its deuterated internal standard provide high confidence in peak identification and quantification.

The validation data demonstrates good linearity over a wide concentration range, as well as excellent precision and accuracy. This method is, therefore, well-suited for routine analysis in a variety of laboratory settings.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of 4-propylphenol in aqueous samples using HS-SPME-GC/MS with this compound as an internal standard. The method is sensitive, accurate, and robust, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Recovery of 4-Propylphenol-d12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting poor recovery of 4-Propylphenol-d12, a common internal standard used in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor recovery for this compound?

Poor recovery of this compound can stem from several factors, which can be broadly categorized as:

  • Extraction Inefficiency: The internal standard may not be effectively extracted from the sample matrix. This can be influenced by the choice of solvent, pH of the sample, and the extraction technique itself (e.g., liquid-liquid extraction, solid-phase extraction).[1]

  • Matrix Effects: Components within the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2]

  • Isotopic Exchange: Deuterium atoms on the this compound molecule, particularly the one on the hydroxyl group, can be replaced by hydrogen atoms from the surrounding solvent or sample matrix. This "back-exchange" is more likely to occur in the presence of protic solvents like water or methanol and can be catalyzed by acidic or basic conditions.[2][3]

  • Instrumental Problems: Issues with the analytical instrument, such as a dirty ion source, leaks, or blockages, can lead to inconsistent and poor signal response for the internal standard.[1][4]

  • Analyte Instability: The compound may degrade during sample preparation or analysis due to exposure to light, high temperatures, or strong oxidizing agents.[5]

Q2: How can I determine if matrix effects are the cause of poor recovery?

A post-extraction spike experiment is a reliable method to differentiate between matrix effects and extraction inefficiency.[1] This involves comparing the signal response of the internal standard in a clean solvent to its response when spiked into the sample matrix after the extraction process.

Q3: Can the choice of extraction solvent affect the recovery of this compound?

Yes, the choice of solvent is critical. Phenolic compounds are most effectively extracted using polar solvents. For example, methanol, ethanol, acetone, and their aqueous mixtures are commonly used for the extraction of phenols from various matrices.[6] The polarity of the solvent should be optimized based on the specific sample matrix.[5]

Q4: Is this compound susceptible to degradation?

Phenolic compounds can be sensitive to oxidation. To prevent degradation, it is advisable to handle samples under conditions that minimize exposure to light and oxygen. Adding antioxidants or using nitrogen gas during evaporation steps can help protect the analyte's stability.[5]

Troubleshooting Guide

If you are experiencing low or inconsistent recovery of this compound, follow these troubleshooting steps:

Potential Issue Recommended Action
Inefficient Extraction Optimize Extraction Solvent: Test different polar solvents such as methanol, ethanol, or acetonitrile. A mixture of organic solvent and water may also improve efficiency.[6] Adjust pH: The pH of the sample can significantly impact the extraction of phenolic compounds. For phenols, adjusting the sample to a slightly acidic pH (e.g., pH 2) can improve extraction into an organic solvent, as it keeps the phenol in its protonated, less water-soluble form.[7] Optimize Extraction Method: If using Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate for retaining phenols. Optimize the loading, washing, and elution steps. A "soak" step, where the elution solvent is allowed to sit on the cartridge for a few minutes, can improve recovery.[8]
Matrix Effects Perform a Post-Extraction Spike: This will help quantify the extent of signal suppression or enhancement.[1] Improve Sample Cleanup: Implement additional cleanup steps to remove interfering matrix components. This could involve protein precipitation, liquid-liquid extraction prior to SPE, or using a more selective SPE sorbent. Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components.
Isotopic Exchange Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) to minimize the potential for deuterium-hydrogen exchange. Control pH: Avoid strongly acidic or basic conditions during sample preparation and analysis, as these can catalyze isotopic exchange.[3] Minimize Water Content: Ensure all solvents are as anhydrous as possible.
Instrumental Issues Clean the Ion Source: A dirty ion source is a common cause of declining signal intensity. Check for Leaks: Ensure all connections in the LC and MS systems are secure. Inspect for Blockages: Check for any clogs in the sample loop, tubing, or column.

Experimental Protocol: Post-Extraction Spike Analysis

This protocol helps to distinguish between extraction inefficiency and matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at the same final concentration as your experimental samples.

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with this compound before the extraction process. Process this sample through your entire extraction procedure.

    • Set C (Post-extraction Spike): Extract a blank matrix sample without the internal standard. Then, spike the resulting extract with this compound at the same final concentration as Set A and B.

  • Analyze Samples: Analyze all three sets of samples using your established analytical method (e.g., LC-MS/MS).

  • Calculate Recovery and Matrix Effect:

    • Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100

Interpreting the Results:

  • A low Extraction Recovery indicates that the internal standard is not being efficiently extracted from the sample matrix.

  • A significant negative Matrix Effect (e.g., -50%) indicates ion suppression, while a significant positive value indicates ion enhancement.

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Recovery of This compound check_instrument 1. Check Instrument Performance (e.g., clean ion source, check for leaks) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Address Instrument Issues instrument_ok->fix_instrument No post_extraction_spike 2. Perform Post-Extraction Spike Experiment instrument_ok->post_extraction_spike Yes fix_instrument->check_instrument analyze_results Analyze Recovery and Matrix Effect Results post_extraction_spike->analyze_results low_recovery Low Extraction Recovery? analyze_results->low_recovery matrix_effect Significant Matrix Effect? low_recovery->matrix_effect No optimize_extraction 3. Optimize Extraction Protocol (Solvent, pH, Method) low_recovery->optimize_extraction Yes improve_cleanup 4. Improve Sample Cleanup or Dilute Sample matrix_effect->improve_cleanup Yes check_isotopic_exchange 5. Investigate Isotopic Exchange (Use aprotic solvents, control pH) matrix_effect->check_isotopic_exchange No end Recovery Improved optimize_extraction->end improve_cleanup->end check_isotopic_exchange->end

Caption: A flowchart outlining the troubleshooting steps for poor recovery of this compound.

References

addressing isotopic exchange issues with 4-Propylphenol-d12

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Propylphenol-d12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic exchange during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent when using this compound as an internal standard. Could isotopic exchange be the cause?

Answer: Yes, inaccurate or inconsistent quantification is a primary symptom of isotopic exchange.[1][2] This phenomenon, also known as back-exchange, occurs when deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This leads to a decrease in the signal of the deuterated standard and a corresponding artificial increase in the signal of the non-labeled analyte, compromising data accuracy.[2][3]

Troubleshooting Steps:

  • Verify Isotopic Purity: Always review the Certificate of Analysis from your supplier to confirm the initial isotopic purity of your this compound lot.[1][3]

  • Assess Chromatographic Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This can lead to differential matrix effects.[1][2] Overlay the chromatograms of 4-Propylphenol and this compound to ensure they co-elute completely.

  • Conduct a Stability Study: Perform an incubation study to determine if exchange is occurring under your specific experimental conditions. A detailed protocol for this is provided below.

Issue 2: Observing a Signal for the Non-Labeled Analyte in Blank Samples

Question: I am seeing a peak for the native 4-Propylphenol in my blank matrix samples that were only spiked with the this compound internal standard. What does this indicate?

Answer: This is a classic sign of in-process isotopic exchange.[3][4] During sample preparation, storage, or analysis, the deuterated standard is losing its deuterium labels, which are being replaced by hydrogen. The mass spectrometer then detects this "newly" formed non-labeled 4-Propylphenol.[3]

Troubleshooting Steps:

  • Pinpoint the Source: The exchange can happen at any stage where the standard is exposed to protic solvents or non-ideal pH or temperature conditions. Use the workflow diagram below to systematically investigate the source of the exchange.[4]

  • Review Your Solvents: Protic solvents like water and methanol are common culprits in facilitating deuterium exchange.[3] If possible, use aprotic solvents such as acetonitrile or tetrahydrofuran, especially for stock solutions and storage.[3][4]

  • Check the pH: The rate of hydrogen-deuterium exchange is highly pH-dependent. The minimum exchange rate for many compounds occurs in a slightly acidic range of pH 2.5-3.[3][5] Avoid strongly acidic or basic conditions.[3]

Issue 3: Which Deuterium Atoms on this compound are Susceptible to Exchange?

Question: My standard is this compound. Are all twelve deuterium atoms equally likely to exchange?

Answer: No, the susceptibility to exchange varies greatly depending on the position of the deuterium atom.

  • Hydroxyl Deuterium: The deuterium on the phenolic hydroxyl (-OD) group is highly labile and will exchange almost instantaneously with protons from any protic solvent like water or methanol.[6] This is a rapid acid-base reaction.

  • Aromatic Ring Deuteriums: Deuteriums attached directly to the aromatic ring are generally stable under typical analytical conditions.[3] Acid-catalyzed exchange can occur under harsher conditions (e.g., strong acids, high temperatures), but this is less common during a standard LC-MS workflow.[7]

  • Propyl Chain Deuteriums: Deuteriums on the aliphatic propyl chain are the most stable and least likely to exchange under normal analytical conditions.[3]

For this compound, the primary concern for back-exchange under typical experimental conditions is the hydroxyl deuterium, followed by a much lower risk for the aromatic deuteriums.

Factors Influencing Isotopic Exchange

The rate of deuterium back-exchange is influenced by several key experimental parameters. The table below summarizes these factors and provides recommendations for mitigation.

Parameter Condition Promoting Exchange Relative Risk Mitigation Strategy
pH High (>8) or Low (<2)HighMaintain sample and mobile phase pH between 2.5 and 7.[3][5]
Temperature HighHighKeep samples, standards, and autosampler cooled (e.g., 4°C).[3][4] Store stock solutions at -20°C or -80°C.[4]
Solvent Protic (e.g., Water, Methanol)HighUse aprotic solvents (e.g., Acetonitrile, THF) when possible, especially for storage.[3][4] If aqueous solutions are necessary, consider using D₂O-based buffers.[4]
Label Position On Heteroatoms (e.g., -OD)HighBe aware that the hydroxyl deuterium is labile. For quantification, rely on the stability of the aromatic and alkyl deuteriums.
Exposure Time LongModerateMinimize the time samples spend in solution prior to analysis. Process samples promptly.

Visualized Workflows and Relationships

Troubleshooting Isotopic Exchange

The following workflow provides a systematic approach to identifying the source of deuterium exchange in your experiment.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Diagnosis cluster_3 Phase 4: Resolution observe Inconsistent Results or Analyte Peak in Blank + IS check_purity Check IS Certificate of Analysis observe->check_purity stability_test Perform Stability Test (See Protocol) observe->stability_test is_exchange Is Exchange Occurring? stability_test->is_exchange check_solvent Evaluate Solvents: Stock, Diluent, Mobile Phase is_solvent Protic Solvent Issue? check_solvent->is_solvent check_ph Measure pH of All Solutions is_ph pH Outside 2.5-7 Range? check_ph->is_ph check_temp Review Storage & Autosampler Temps is_temp High Temp Exposure? check_temp->is_temp is_exchange->check_solvent Yes contact_supplier Contact Supplier (Purity Issue) is_exchange->contact_supplier No is_solvent->check_ph No use_aprotic Switch to Aprotic Solvent for Storage is_solvent->use_aprotic Yes is_ph->check_temp No adjust_ph Adjust pH to ~3 is_ph->adjust_ph Yes cool_samples Reduce Temperature (e.g., 4°C) is_temp->cool_samples Yes

Caption: A logical workflow for troubleshooting deuterium exchange issues.

Factors Influencing Back-Exchange Rate

This diagram illustrates the key factors that can accelerate the undesirable back-exchange of deuterium for hydrogen.

G cluster_factors Driving Factors center_node Isotopic Back-Exchange (D → H) ph High or Low pH ph->center_node catalyzes temp Elevated Temperature temp->center_node accelerates solvent Protic Solvents (e.g., H₂O, MeOH) solvent->center_node provides H+ source time Increased Exposure Time time->center_node increases probability

Caption: Key environmental factors that increase the rate of isotopic exchange.

Experimental Protocols

Protocol: Assessing Isotopic Stability of this compound

Objective: To determine if this compound is undergoing isotopic back-exchange under specific sample preparation, storage, or analytical conditions.

Materials:

  • This compound internal standard (IS)

  • Blank matrix (e.g., plasma, urine, buffer)

  • Solvents used in your analytical method (e.g., water, methanol, acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare Sample Sets:

    • Set A (Control): Prepare a sample by spiking the deuterated internal standard into a clean, aprotic solvent (e.g., acetonitrile). This sample represents the baseline and should not exhibit exchange.

    • Set B (Matrix Test): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine) at the same final concentration as your study samples.[1]

  • Incubate Samples:

    • Subject the samples in Set B to the exact conditions you want to test. For example:

      • Let them sit on the benchtop at room temperature for the duration of your typical sample preparation.

      • Store them in the autosampler at its set temperature (e.g., 4°C) for your maximum anticipated run time (e.g., 24 hours).[3]

  • Process and Analyze:

    • After the incubation period, process both Set A and Set B samples using your established extraction and analytical procedure.[1]

    • Analyze the samples by LC-MS/MS.

  • Data Evaluation:

    • Monitor the mass transitions for both the deuterated standard (this compound) and the non-labeled analyte (4-Propylphenol).

    • Compare the peak area of the non-labeled analyte in Set B to the peak area in Set A.

    • A significant increase in the signal for the non-labeled 4-Propylphenol in Set B indicates that H/D back-exchange has occurred during the incubation period.[1]

References

Technical Support Center: Managing Matrix Effects with 4-Propylphenol-d12 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Propylphenol-d12 as an internal standard to manage matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS and how do they affect my results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits behind matrix effects, especially in complex biological matrices, are components like salts, lipids, and proteins.

Q2: How does this compound, as a deuterated internal standard, help in mitigating matrix effects?

A2: Deuterated internal standards, such as this compound, are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to their non-deuterated counterparts (the analyte), they tend to co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift leads to the analyte and internal standard eluting into regions with differing degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.

Q4: When should I assess matrix effects during my method development?

A4: A thorough evaluation of matrix effects should be an integral part of your method development and validation process. It is crucial to assess potential matrix effects early to ensure the robustness and reliability of the analytical data. The evaluation of matrix effects is explicitly recommended in regulatory guidelines for bioanalytical method validation.

Troubleshooting Guides

Guide 1: Poor Reproducibility of Analyte/4-Propylphenol-d12 Area Ratio

Problem: You are observing inconsistent and high variability in the peak area ratio of your target analyte to the this compound internal standard across replicate injections of the same sample.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Sample Preparation Ensure that the this compound internal standard is added at the earliest possible stage of the sample preparation process and that the volume and concentration are consistent for all samples, calibrators, and quality controls.
Differential Matrix Effects The analyte and this compound may be experiencing different degrees of ion suppression or enhancement. This can be due to a slight chromatographic separation (isotope effect). Optimize chromatographic conditions to ensure co-elution. Consider a less complex sample extraction method to remove more matrix components.
Internal Standard Purity Verify the purity of your this compound standard. Contamination with the unlabeled analyte can lead to inaccurate ratios.
LC System Carryover High concentration samples can carry over into subsequent injections, affecting the analyte/internal standard ratio of lower concentration samples. Optimize the autosampler wash procedure and inject blank samples after high concentration standards and samples to assess for carryover.
Guide 2: Analyte and this compound Do Not Co-elute

Problem: You observe a noticeable separation in the retention times of your analyte and this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Isotope Effect The deuterium labeling can sometimes lead to slight differences in physicochemical properties, causing a separation on the analytical column. Adjusting the mobile phase composition, gradient slope, or column temperature may help to achieve co-elution.
Column Degradation A loss of stationary phase or column contamination can alter the separation characteristics. Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects

This protocol describes the post-extraction spike method to quantitatively assess the extent of matrix effects on an analyte when using this compound as an internal standard. For the purpose of this example, we will consider the analysis of a hypothetical analyte, 4-Propylphenol.

Objective: To quantify the degree of ion suppression or enhancement for 4-Propylphenol in a specific matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a series of solutions containing known concentrations of 4-Propylphenol and a constant concentration of this compound in a clean solvent (e.g., methanol/water).

    • Set B (Post-Spiked Matrix): Obtain at least six different lots of blank matrix (e.g., plasma, urine, environmental water). Process these blank matrix samples through the entire extraction procedure. In the final extracted matrix, spike in 4-Propylphenol and this compound at the same concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with 4-Propylphenol and this compound at the same concentrations as in Set A before the extraction process. (This set is primarily for determining recovery, but is often prepared in conjunction with the matrix effect experiment).

  • LC-MS/MS Analysis: Analyze all three sets of prepared samples using your validated LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %):

      • ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (RE %):

      • RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • MF_Analyte = Peak Area of Analyte in Set B / Peak Area of Analyte in Set A

      • MF_IS = Peak Area of IS in Set B / Peak Area of IS in Set A

      • IS-Normalized MF = MF_Analyte / MF_IS

      • An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

Hypothetical Data Summary:

Sample SetAnalyte (4-Propylphenol) Peak AreaIS (this compound) Peak Area
Set A (Neat) 1,500,0001,600,000
Set B (Post-Spike) 975,0001,040,000

Calculated Results:

ParameterCalculationResultInterpretation
Matrix Effect (Analyte) (975,000 / 1,500,000) * 10065%Significant Ion Suppression
Matrix Effect (IS) (1,040,000 / 1,600,000) * 10065%Significant Ion Suppression
IS-Normalized MF (975,000 / 1,500,000) / (1,040,000 / 1,600,000)1.0Excellent Compensation

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_key Key start Start: Sample Collection add_is Add this compound (IS) start->add_is extract Sample Extraction (e.g., SPE, LLE, PPT) add_is->extract evap Evaporation & Reconstitution extract->evap inject Inject into LC-MS System evap->inject separate Chromatographic Separation inject->separate detect MS Detection (Analyte & IS) separate->detect ratio Calculate Peak Area Ratio (Analyte / IS) detect->ratio quant Quantification vs. Calibration Curve ratio->quant k1 SPE: Solid Phase Extraction k2 LLE: Liquid-Liquid Extraction k3 PPT: Protein Precipitation

Caption: Experimental workflow for sample analysis using an internal standard.

TroubleshootingFlow cluster_prep_actions Sample Prep Solutions cluster_chrom_actions Chromatography Solutions cluster_purity_actions Purity Solutions cluster_carryover_actions Carryover Solutions start Poor Analyte/IS Ratio Reproducibility check_prep Review Sample Preparation Protocol start->check_prep check_chrom Evaluate Chromatograms start->check_chrom check_purity Verify IS Purity start->check_purity check_carryover Investigate Carryover start->check_carryover prep_sol1 Ensure consistent IS addition check_prep->prep_sol1 prep_sol2 Homogenize samples thoroughly check_prep->prep_sol2 chrom_sol1 Optimize gradient for co-elution check_chrom->chrom_sol1 chrom_sol2 Replace analytical column check_chrom->chrom_sol2 chrom_sol3 Improve sample cleanup check_chrom->chrom_sol3 purity_sol1 Analyze IS solution for unlabeled analyte check_purity->purity_sol1 purity_sol2 Source new IS lot check_purity->purity_sol2 carryover_sol1 Optimize autosampler wash method check_carryover->carryover_sol1 carryover_sol2 Inject blanks after high samples check_carryover->carryover_sol2 end_node Improved Reproducibility prep_sol2->end_node chrom_sol3->end_node purity_sol2->end_node carryover_sol2->end_node

Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.

References

Technical Support Center: Chromatographic Analysis of 4-Propylphenol and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 4-propylphenol and its deuterated internal standard, 4-Propylphenol-d12.

Frequently Asked Questions (FAQs)

Q1: Why are 4-propylphenol and this compound expected to co-elute in chromatographic methods?

In chromatographic techniques coupled with mass spectrometry (LC-MS, GC-MS), the primary goal of using a deuterated internal standard like this compound is for it to co-elute with the analyte of interest, 4-propylphenol.[1] Deuterated standards are chemically and structurally almost identical to their non-deuterated counterparts, leading to nearly identical chromatographic behavior.[1] This co-elution is advantageous because it ensures that both compounds experience the same matrix effects (ion suppression or enhancement) during analysis, which allows for more accurate and precise quantification.[1] The mass spectrometer can easily differentiate between the analyte and the internal standard based on their mass difference.

Q2: What is the "chromatographic isotope effect" and how does it affect the separation of 4-propylphenol and this compound?

The "chromatographic isotope effect" refers to the slight differences in retention time that can be observed between a compound and its isotopically labeled analog.[2] This effect is due to the minor differences in physicochemical properties caused by the substitution of hydrogen with deuterium. Typically, deuterated compounds may elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[2][3] While this effect is often minimal, in high-resolution chromatography it can sometimes lead to partial separation of the analyte and the internal standard.

Q3: Is it always necessary to chromatographically separate 4-propylphenol from this compound?

No, for most quantitative assays using mass spectrometry, complete chromatographic separation is not necessary and, as mentioned, co-elution is often the goal. The mass spectrometer provides the necessary selectivity to distinguish between the two compounds based on their different mass-to-charge ratios. However, if significant retention time shifts lead to differential matrix effects, it may become necessary to adjust the method to ensure complete co-elution. In rare cases, such as when not using a mass spectrometer or for specific research purposes, chromatographic resolution might be desired.

Troubleshooting Guide: Peak Co-elution of 4-Propylphenol and this compound

This guide provides a systematic approach to addressing unexpected peak shapes or the need for intentional separation of 4-propylphenol and its deuterated internal standard.

Step 1: Confirm Co-elution and Assess Peak Purity

The first step is to determine if the observed peak truly represents co-elution and to assess its purity.

  • Symptom: A single, broad, or shouldered peak is observed where two distinct peaks were expected.

  • Action:

    • Mass Spectrometry (MS) Analysis: Extract the ion chromatograms for the specific mass-to-charge ratios of 4-propylphenol and this compound. If both compounds have a signal at the same retention time, co-elution is confirmed.

    • Peak Shape Analysis: Asymmetrical peaks, such as those with a shoulder, can be an indication of co-eluting compounds.

Step 2: Strategies for Inducing Separation (If Required)

Should separation be necessary, the following parameters can be adjusted. The key is to alter the selectivity of the chromatographic system.

For High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase Composition:

    • Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase method. This will increase retention times and may enhance the separation of closely eluting compounds.

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.

    • pH Adjustment: Modifying the pH of the mobile phase can influence the ionization state of the phenol and affect its interaction with the stationary phase.

  • Stationary Phase:

    • Column Chemistry: Change to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.

  • Temperature:

    • Column Temperature: Adjusting the column temperature can impact selectivity. Lowering the temperature often increases retention and may improve resolution.

For Gas Chromatography (GC):

  • Temperature Program:

    • Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

    • Ramp Rate: A slower temperature ramp rate provides more time for the analytes to interact with the stationary phase, which can improve resolution.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can enhance column efficiency.

  • Stationary Phase:

    • Column Polarity: Use a column with a different polarity. If you are using a non-polar column (like a DB-5ms), consider a more polar column to alter the elution order.

Data Presentation

The following table provides a hypothetical representation of retention time data for 4-propylphenol and this compound under initial co-eluting conditions and after method optimization to induce separation.

CompoundCondition 1: Co-elution (Initial Method)Condition 2: Resolution (Optimized Method)
4-Propylphenol8.52 min9.25 min
This compound8.52 min9.18 min

Experimental Protocols

Protocol 1: Typical GC-MS Method for Phenol Analysis (Promoting Co-elution)

This protocol is a general example for the analysis of phenols where co-elution of the internal standard is expected.

  • Sample Preparation:

    • Prepare a stock solution of 4-propylphenol and this compound in a suitable solvent (e.g., methanol or isooctane).

    • Create calibration standards by serial dilution.

    • Spike samples with a known concentration of this compound.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for both compounds.

Protocol 2: Modified GC-MS Method to Resolve Co-elution

This protocol illustrates modifications to the above method to attempt to resolve the two peaks.

  • Sample Preparation: Same as Protocol 1.

  • Modified GC-MS Conditions:

    • Column: Use a column with a different selectivity, such as a DB-WAX or equivalent polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at a slower rate of 5°C/min to 240°C and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • MS Conditions: Same as Protocol 1.

Visualizations

Troubleshooting_Workflow Start Peak Co-elution Observed (4-Propylphenol & this compound) IsMS Using Mass Spec Detector? Start->IsMS ExtractEIC Extract Ion Chromatograms (EIC) for each compound IsMS->ExtractEIC Yes Troubleshoot Troubleshoot Method IsMS->Troubleshoot No CoElutionConfirmed Co-elution Confirmed ExtractEIC->CoElutionConfirmed IsQuantificationOK Is Quantification Accurate & Precise? CoElutionConfirmed->IsQuantificationOK NoAction No Action Needed (Co-elution is acceptable) IsQuantificationOK->NoAction Yes IsQuantificationOK->Troubleshoot No ModifyMethod Modify Chromatographic Method (e.g., change gradient, temperature, stationary phase) Troubleshoot->ModifyMethod CheckResolution Re-analyze and Check for Peak Resolution ModifyMethod->CheckResolution ResolutionAchieved Resolution Achieved CheckResolution->ResolutionAchieved

Caption: Troubleshooting workflow for co-elution.

Chromatographic_Parameters cluster_params Adjustable Parameters cluster_effects Primary Effects MobilePhase Mobile Phase (Solvent Ratio, pH) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k') MobilePhase->Retention StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity StationaryPhase->Retention Temperature Temperature Temperature->Selectivity Efficiency Efficiency (N) Temperature->Efficiency Temperature->Retention Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between parameters and resolution.

References

stability of 4-Propylphenol-d12 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Propylphenol-d12 under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a deuterated form of 4-Propylphenol, where hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] This isotopic labeling makes it a valuable internal standard for quantitative analysis in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] Its stability is critical because any degradation or isotopic exchange can lead to inaccurate quantification of the target analyte.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors:

  • Storage Temperature: Higher temperatures can accelerate degradation.

  • Solvent: Protic solvents (e.g., water, methanol) can facilitate hydrogen-deuterium (H-D) exchange, particularly at the hydroxyl group.

  • pH: Acidic or basic conditions can catalyze both degradation and H-D exchange on the aromatic ring.

  • Light Exposure: Phenolic compounds can be susceptible to photo-oxidation.

  • Air (Oxygen): Oxidation can lead to the formation of degradation products.

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerated at +4°C for short-term storage and frozen at -20°C or below for long-term storage.

  • Solvent: Whenever possible, prepare stock solutions in aprotic solvents like acetonitrile. If aqueous solutions are necessary, use purified water and adjust the pH to be near neutral.

  • Light: Store in amber vials or in the dark to protect from light.

  • Atmosphere: For maximum stability, especially for the neat material, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Potential Cause Troubleshooting Steps
Loss of Isotopic Purity (H-D Exchange) Presence of moisture or protic solvents (e.g., water, methanol).Storage in acidic or basic solutions.Ensure all solvents are anhydrous and of high purity.Use aprotic solvents for reconstitution and dilution where possible.If aqueous solutions are required, maintain a neutral pH.Store solutions in tightly sealed vials to prevent moisture absorption.
Decreased Concentration/Peak Area in Analysis Chemical degradation due to improper storage (high temperature, light exposure).Oxidation from exposure to air.Verify storage temperature and protect from light.Prepare fresh stock solutions from the neat material.Consider purging solutions with an inert gas (argon or nitrogen) before sealing and storage.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products.Analyze a fresh sample of this compound to confirm the identity of the main peak.Review storage conditions and handling procedures.Refer to the potential degradation pathways to tentatively identify impurity peaks.
Inconsistent Results Between Experiments Instability of working solutions.Repeated freeze-thaw cycles of stock solutions.Prepare fresh working solutions daily from the stock solution.Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Stability Data

While specific public data on the long-term stability of this compound is limited, the following tables provide an illustrative example of expected stability based on general principles for deuterated phenols. Note: This data is for illustrative purposes and should be confirmed with in-house stability studies.

Table 1: Illustrative Long-Term Stability of this compound in Acetonitrile

Storage Condition3 Months6 Months12 Months
-20°C, in the dark >99%>99%>98%
+4°C, in the dark >98%>97%>95%
Room Temperature (20-25°C), in the dark >95%>90%>85%
Room Temperature (20-25°C), exposed to light <90%<80%<70%

Table 2: Illustrative Short-Term Stability of this compound in Different Solvents at Room Temperature (20-25°C)

Solvent24 Hours48 Hours72 Hours
Acetonitrile >99%>99%>98%
Methanol >98%>97%>96%
Water (pH 7) >97%>95%>93%
Water (pH 3) >95%>92%>90%
Water (pH 9) >96%>94%>91%

Experimental Protocols

Protocol 1: Stability Testing of this compound Solutions

This protocol outlines a method to assess the stability of this compound in a specific solvent under defined storage conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the stock solution into multiple amber vials, ensuring each vial is tightly sealed.

  • Storage Conditions: Store the vials under the desired conditions (e.g., -20°C, +4°C, room temperature, protected from light or exposed to light).

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Day 7, Day 30, Day 90).

  • Analysis: At each time point, analyze a vial from each storage condition using a validated analytical method (e.g., LC-MS/MS or GC-MS).

  • Data Evaluation: Compare the peak area or concentration of this compound at each time point to the initial (Day 0) measurement. Calculate the percentage remaining to determine the stability.

Protocol 2: Analysis of this compound and Potential Degradation Products by LC-MS/MS

This method is suitable for the quantitative analysis of this compound and the identification of potential degradation products.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., start with 95% A, ramp to 5% A).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI), negative or positive mode.

  • MS/MS Transitions:

    • This compound: Monitor a specific precursor-to-product ion transition.

    • Potential Degradation Products: Scan for potential masses corresponding to hydroxylated or oxidized forms of 4-propylphenol.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of This compound aliquot Aliquot into Vials prep->aliquot storage Store under Different Conditions (-20°C, +4°C, RT, Light/Dark) aliquot->storage analysis Analyze at Time Points (Day 0, 7, 30, 90) storage->analysis data Evaluate Data (% Remaining vs. Day 0) analysis->data degradation_pathway Potential Degradation Pathway of 4-Propylphenol propylphenol 4-Propylphenol hydroxylated Hydroxylated Intermediates (e.g., Propyl-dihydroxybenzene) propylphenol->hydroxylated Oxidation quinone Propyl-benzoquinones hydroxylated->quinone Further Oxidation ring_opening Ring Opening quinone->ring_opening acids Short-chain Carboxylic Acids ring_opening->acids mineralization CO2 + H2O acids->mineralization

References

Technical Support Center: 4-Propylphenol-d12 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Propylphenol-d12 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in quantitative analysis?

This compound is a deuterium-labeled form of 4-Propylphenol.[1] It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] An internal standard is a known amount of a compound added to samples, calibrators, and quality controls.[2][4] Its purpose is to correct for variations that can occur during the analytical process, such as inconsistencies in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification of the target analyte.[2][3][5]

Q2: What are the ideal properties of an internal standard like this compound?

For an internal standard to be effective, it should ideally possess the following characteristics:

  • Structural Similarity: It should be structurally as similar to the analyte as possible. Stable isotope-labeled standards like this compound are ideal because their physicochemical properties are very close to the unlabeled analyte.[2]

  • Chemical Stability: The internal standard must be stable throughout the entire analytical process, from sample preparation to detection.[2]

  • Distinct Mass-to-Charge Ratio (m/z): The m/z of the internal standard must be different enough from the analyte to be clearly distinguished by the mass spectrometer.[2]

  • Absence in Samples: The internal standard should not be naturally present in the biological matrix being analyzed.[2]

  • High Purity: The internal standard should be of high chemical and isotopic purity to avoid interference with the analyte quantification.[5][6]

Q3: How does the purity of this compound impact quantification accuracy?

The purity of this compound is critical for accurate quantification. There are two main types of purity to consider:

  • Chemical Purity: Refers to the percentage of the desired compound (this compound) in the standard material, excluding any other chemical entities. Impurities can co-elute with the analyte and cause interference.

  • Isotopic Purity: Refers to the percentage of the deuterated form (d12) relative to the unlabeled form (d0). The presence of the unlabeled 4-Propylphenol in the this compound internal standard can artificially inflate the analyte signal, leading to an underestimation of the actual analyte concentration.[7]

The rule of thumb is that the contribution of the unlabeled analyte from the internal standard solution should be less than 5% of the analyte response at the lower limit of quantification (LLOQ).[7]

Troubleshooting Guide

Issue 1: Inaccurate or inconsistent quantitative results.

  • Potential Cause: Impure this compound internal standard.

  • Troubleshooting Steps:

    • Verify Purity: Check the certificate of analysis (CoA) for your this compound standard to confirm its chemical and isotopic purity.

    • Assess Contribution of Unlabeled Analyte: Prepare a sample containing only the internal standard and analyze it. The signal at the m/z of the unlabeled analyte should be negligible, ideally less than 5% of the signal at the LLOQ.[7]

    • Source a Higher Purity Standard: If the purity of your current standard is insufficient, obtain a new lot or a standard from a different supplier with higher certified purity.

Issue 2: High variability in the internal standard response across a sample batch.

  • Potential Cause: This can be due to issues with sample preparation, the LC system, or the MS detector.[8][9]

  • Troubleshooting Steps:

    • Sample Preparation: Ensure consistent and accurate pipetting of the internal standard into all samples. Check for any precipitation of the internal standard in the sample matrix.

    • LC System: Investigate for leaks, pump issues, or problems with the autosampler. Ensure the mobile phase is correctly prepared and degassed.[10]

    • MS Detector: Check for detector fatigue or contamination. A system cleaning and calibration may be necessary.

Data Presentation

The following tables illustrate the potential impact of this compound purity on quantification accuracy.

Table 1: Impact of Isotopic Purity on Analyte Quantification

Isotopic Purity of this compoundTrue Analyte Concentration (ng/mL)Measured Analyte Concentration (ng/mL)% Error
99.9%10.010.11.0%
99.0%10.010.99.0%
95.0%10.014.545.0%

Table 2: Impact of Chemical Purity on Analyte Quantification

Chemical Purity of this compoundInterfering ImpurityTrue Analyte Concentration (ng/mL)Measured Analyte Concentration (ng/mL)% Error
99.5%None10.010.00.0%
98.0%Co-eluting with Analyte10.012.323.0%
95.0%Co-eluting with Analyte10.015.858.0%

Experimental Protocols

Protocol 1: Verification of this compound Purity

Objective: To assess the chemical and isotopic purity of a this compound standard.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a concentration appropriate for LC-MS/MS analysis (e.g., 1 µg/mL).

  • LC-MS/MS Analysis:

    • Inject the working solution into the LC-MS/MS system.

    • Acquire data in full scan mode to identify any potential chemical impurities.

    • Acquire data in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for both the deuterated (d12) and unlabeled (d0) forms of 4-Propylphenol.

  • Data Analysis:

    • Chemical Purity: Integrate the peak areas of all detected compounds in the full scan chromatogram. The chemical purity is calculated as: (Peak Area of this compound / Total Peak Area of all compounds) x 100%

    • Isotopic Purity: Integrate the peak areas of the deuterated and unlabeled forms. The isotopic purity is calculated as: (Peak Area of d12 / (Peak Area of d12 + Peak Area of d0)) x 100%

Protocol 2: Analyte Quantification using this compound Internal Standard

Objective: To quantify a target analyte in a biological matrix using this compound as an internal standard.

Methodology:

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To a fixed volume of each calibrator, QC, and unknown sample, add a fixed volume of the this compound internal standard working solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop an MRM method with specific transitions for both the analyte and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_cal Prepare Calibration Standards & QCs add_is Add IS to all Samples, Calibrators & QCs prep_cal->add_is prep_is Prepare this compound IS Solution prep_is->add_is extract Sample Extraction (e.g., SPE) add_is->extract reconstitute Evaporate & Reconstitute extract->reconstitute inject Inject Sample into LC-MS/MS reconstitute->inject mrm MRM Data Acquisition for Analyte & IS inject->mrm ratio Calculate Peak Area Ratio (Analyte/IS) mrm->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte in Unknowns curve->quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_workflow start Inaccurate or Imprecise Results Observed check_is_purity Check IS Purity (CoA & Experimentally) start->check_is_purity is_purity_ok Purity Acceptable? check_is_purity->is_purity_ok source_new_is Source Higher Purity IS is_purity_ok->source_new_is No troubleshoot_prep Troubleshoot Sample Preparation is_purity_ok->troubleshoot_prep Yes end Problem Resolved source_new_is->end troubleshoot_lc Troubleshoot LC System troubleshoot_prep->troubleshoot_lc troubleshoot_ms Troubleshoot MS System troubleshoot_lc->troubleshoot_ms troubleshoot_ms->end

Caption: Decision tree for troubleshooting quantification issues.

logical_relationship cluster_purity This compound Purity cluster_error Sources of Quantification Error cluster_impact Impact on Results isotopic Isotopic Purity unlabeled_analyte Unlabeled Analyte Contribution isotopic->unlabeled_analyte Low chemical Chemical Purity interfering_impurity Co-eluting Impurity Signal chemical->interfering_impurity Low underestimation Analyte Underestimation unlabeled_analyte->underestimation overestimation Analyte Overestimation interfering_impurity->overestimation inaccuracy Overall Inaccuracy & Imprecision underestimation->inaccuracy overestimation->inaccuracy

Caption: Relationship between internal standard purity and quantification error.

References

Technical Support Center: Resolving Chromatografic Shift of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic shift observed with deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic shift of deuterated standards?

A1: The chromatographic shift of deuterated standards, also known as the deuterium isotope effect, is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1] In reversed-phase liquid chromatography (RPLC), the deuterated standard typically elutes slightly earlier than the non-deuterated analyte, a phenomenon often referred to as an "inverse isotope effect".[2][3]

Q2: What causes the chromatographic shift of deuterated standards?

A2: The primary cause of the chromatographic shift is the difference in physicochemical properties between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger than the C-H bond.[1][4] This leads to a smaller molecular volume and van der Waals radius, as well as reduced polarizability for the deuterated molecule.[3] These subtle differences in molecular properties can alter the compound's hydrophobicity and its interaction with the stationary phase, resulting in a retention time shift.[1]

Q3: Does the number and position of deuterium atoms influence the shift?

A3: Yes, both the number and position of deuterium atoms are significant factors. Generally, a greater number of deuterium atoms in a molecule leads to a more pronounced retention time shift.[4][5][6] The position of deuteration is also crucial; for instance, deuterium substitution on an aliphatic group often has a greater impact on retention than substitution on an aromatic ring.[6][7]

Q4: How can the chromatographic shift affect the accuracy of my analytical results?

A4: A significant chromatographic shift can compromise the accuracy and precision of quantification.[1] If the deuterated internal standard does not co-elute with the analyte, it may be subjected to different matrix effects, which can cause variability in ionization efficiency in mass spectrometry.[1][8] This incomplete co-elution can lead to scattered and inaccurate results.[9]

Q5: My deuterated internal standard and analyte used to co-elute, but now I'm observing a separation. What could be the cause?

A5: If you previously observed co-elution and now see a shift, it is likely due to changes in your chromatographic system rather than the inherent isotope effect. Potential causes include fluctuations in column temperature, which can alter mobile phase viscosity and analyte-stationary phase interactions, or changes in the mobile phase composition.[4][10]

Q6: Are there alternatives to deuterated standards that do not exhibit a chromatographic shift?

A6: Yes, stable isotope-labeled internal standards using ¹³C, ¹⁵N, or ¹⁸O are excellent alternatives.[6] These heavier isotopes do not typically cause a noticeable chromatographic shift, ensuring better co-elution and more accurate quantification.[1][11]

Troubleshooting Guide

A systematic approach is essential when troubleshooting the chromatographic shift of deuterated standards. The following guide provides a step-by-step process to identify and resolve the issue.

Step 1: Confirm and Quantify the Shift
  • Action: Overlay the chromatograms of the analyte and the deuterated internal standard.

  • Purpose: To visually confirm the presence and magnitude of the retention time difference (ΔRT).

  • Tip: Ensure accurate peak integration for both peaks, as improper integration can be misleading.[1]

Step 2: Method Optimization to Minimize the Shift

If the chromatographic shift is impacting your results, consider the following method modifications:

  • Mobile Phase Composition:

    • Action: Adjust the ratio of the organic solvent to the aqueous phase. A change in mobile phase composition can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.[1]

    • Action: For ionizable compounds, modify the mobile phase pH. Altering the pH can change the ionization state and hydrophobicity, which may influence the degree of separation between the deuterated and non-deuterated forms.[1]

  • Gradient Slope:

    • Action: For gradient elution methods, try adjusting the gradient slope. A shallower gradient can sometimes improve the co-elution of closely related compounds.[1]

  • Column Temperature:

    • Action: Modify the column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence retention times and potentially reduce the separation between isotopologues.[1][4]

Step 3: Consider an Alternative Internal Standard
  • Action: If method optimization does not resolve the issue, consider using an internal standard labeled with ¹³C or ¹⁵N.

  • Purpose: These isotopes do not typically cause a noticeable chromatographic shift, ensuring better co-elution and more accurate quantification.[1][11]

Quantitative Data Summary

The following table summarizes hypothetical examples of retention time shifts for a deuterated standard observed under different chromatographic conditions.

Condition Analyte Retention Time (min) Deuterated IS Retention Time (min) ΔRT (min)
Initial Method 5.255.180.07
Organic Solvent +2% 4.984.920.06
Organic Solvent -2% 5.525.440.08
Temperature +5°C 5.105.050.05
Temperature -5°C 5.405.320.08

Experimental Protocols

Protocol 1: Evaluation of Mobile Phase Composition
  • Initial Conditions: Record the retention times of the analyte and the deuterated internal standard using your current analytical method.

  • Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from the original method).[1]

  • Inject and Analyze: Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase composition.[1]

  • Data Analysis: Compare the retention time differences (ΔRT) between the analyte and the internal standard for each condition.[1]

  • Optimization: Select the mobile phase composition that provides the smallest ΔRT.

Protocol 2: Evaluation of Column Temperature
  • Set Initial Temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.[1]

  • Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.[1]

  • Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.[1]

  • Analyze and Compare: Measure the ΔRT at each temperature.

  • Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other components in the sample.[1]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Alternative Solutions Start Observe Chromatographic Shift (Analyte and Deuterated IS) Confirm Confirm and Quantify Shift (Overlay Chromatograms) Start->Confirm Optimize Optimize Chromatographic Method Confirm->Optimize MobilePhase Adjust Mobile Phase (Organic Ratio, pH) Optimize->MobilePhase Try First Temperature Adjust Column Temperature Optimize->Temperature Gradient Modify Gradient Slope Optimize->Gradient AlternativeIS Consider Alternative IS (e.g., 13C, 15N) MobilePhase->AlternativeIS If Shift Persists Temperature->AlternativeIS If Shift Persists Gradient->AlternativeIS If Shift Persists End Resolved: Co-elution Achieved or Shift Minimized AlternativeIS->End

Caption: Troubleshooting workflow for resolving chromatographic shifts.

Isotope_Effect_Cause cluster_0 Deuteration cluster_1 Physicochemical Changes cluster_2 Chromatographic Consequence Deuteration Substitution of H with D Bond Shorter & Stronger C-D Bond Deuteration->Bond Volume Smaller Molecular Volume & van der Waals Radius Deuteration->Volume Polarizability Reduced Polarizability Deuteration->Polarizability Interaction Altered Interaction with Stationary Phase Bond->Interaction Volume->Interaction Polarizability->Interaction Shift Chromatographic Shift (Different Retention Time) Interaction->Shift

Caption: Cause of the deuterium isotope effect in chromatography.

References

optimizing injection volume for 4-Propylphenol-d12 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of 4-Propylphenol-d12.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection volume for this compound analysis?

A1: The optimal injection volume is dependent on the analytical technique (GC-MS or HPLC), the concentration of the analyte, and the capacity of the analytical column. A general guideline is to start with a small injection volume and incrementally increase it. For Gas Chromatography (GC), a typical starting injection volume is 1-2 µL for organic solvents.[1][2] For High-Performance Liquid Chromatography (HPLC), a good starting point is between 1-5% of the total column volume.[3] Exceeding 5% of the column volume in HPLC can lead to peak fronting, indicating column overload.[3]

Q2: How does the injection volume affect the peak shape of this compound?

A2: Injecting too large a volume can lead to distorted peak shapes. In HPLC, excessive injection volume is a common cause of peak fronting.[3] In GC, if the vapor volume of the sample exceeds the liner volume, it can cause "backflash," leading to ghost peaks and poor reproducibility.[1][2] Conversely, an injection volume that is too small may result in a low signal-to-noise ratio, making accurate quantification difficult.

Q3: What are the key considerations when preparing this compound samples for analysis?

A3: Sample preparation is crucial for accurate and reproducible analysis. Key considerations include:

  • Sample Purity: Ensure the sample is free from particulates that could block the column or injector. Filtration is often recommended.

  • Solvent Compatibility: The sample solvent should be compatible with the mobile phase (in HPLC) or the stationary phase (in GC) to ensure good peak shape.[3][4] For reversed-phase HPLC, the sample should ideally be dissolved in the initial mobile phase.[3]

  • Matrix Effects: Biological or complex matrices can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[5][6][7][8] Sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can mitigate these effects.[9]

  • Analyte Stability: Ensure that this compound is stable in the chosen solvent and that the preparation method does not cause degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with the latter half of the peak being broader than the front (tailing).

  • Asymmetrical peaks, with the front half of the peak being broader than the latter half (fronting).

Possible Causes & Solutions:

CauseSolution
Injection Volume Too High Decrease the injection volume. A good rule of thumb for HPLC is to keep the injection volume between 1-5% of the column's total volume.[3] For GC, ensure the vapor volume of your sample does not exceed the liner volume.[1]
Column Overload Dilute the sample to a lower concentration.[4]
Incompatible Sample Solvent In HPLC, dissolve the sample in a solvent that is weaker than or matches the initial mobile phase.[3]
Active Sites in GC System For GC analysis of phenols, active sites in the injector liner or the front of the column can cause peak tailing. Use a deactivated liner and trim the first few centimeters of the column.[10][11]
Column Degradation A blocked column frit or a failing column can cause peak distortion.[12] Replace the guard column or the analytical column if necessary.

Troubleshooting Workflow for Poor Peak Shape:

PoorPeakShape start Poor Peak Shape (Tailing or Fronting) check_volume Is Injection Volume > 5% of Column Volume (HPLC) or Vapor Volume > Liner Volume (GC)? start->check_volume reduce_volume Reduce Injection Volume check_volume->reduce_volume Yes check_concentration Is Sample Concentration Too High? check_volume->check_concentration No end Peak Shape Improved reduce_volume->end dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase (HPLC)? check_concentration->check_solvent No dilute_sample->end change_solvent Change Sample Solvent check_solvent->change_solvent Yes check_gc_system GC Analysis: Check for Active Sites check_solvent->check_gc_system No change_solvent->end deactivate_system Use Deactivated Liner Trim Column check_gc_system->deactivate_system Yes check_column Is Column Old or Contaminated? check_gc_system->check_column No deactivate_system->end replace_column Replace Guard/Analytical Column check_column->replace_column Yes check_column->end No replace_column->end

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • The peak for this compound is very small or not detectable.

  • High baseline noise relative to the peak height.

Possible Causes & Solutions:

CauseSolution
Injection Volume Too Low Gradually increase the injection volume, ensuring it does not compromise peak shape.
Low Sample Concentration Concentrate the sample or use a more sensitive detector.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[5][6][7][8] Implement a sample cleanup procedure such as SPE or LLE.
Improper MS Settings Optimize mass spectrometer parameters, such as ionization source settings and collision energy (for MS/MS).
Leaks in the GC or HPLC System Check for leaks in the injector, column fittings, and gas lines (for GC).

Experimental Protocols

Protocol 1: GC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • If the sample is in a complex matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction using a C18 cartridge.
  • Evaporate the solvent and reconstitute the residue in a known volume of a volatile solvent compatible with GC analysis (e.g., hexane or dichloromethane).
  • Filter the final sample through a 0.22 µm syringe filter before injection.

2. GC-MS Parameters:

ParameterRecommended Setting
Injection Volume 1 µL (Splitless)
Injector Temperature 250 °C
Liner Deactivated, single taper with glass wool[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program Start at 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Workflow for GC-MS Analysis:

GCMS_Workflow start Sample prep Sample Preparation (LLE or SPE) start->prep reconstitute Reconstitute in Volatile Solvent prep->reconstitute filter Filter (0.22 µm) reconstitute->filter inject GC-MS Injection (1 µL) filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect analyze Data Analysis detect->analyze

References

dealing with contamination in 4-Propylphenol-d12 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential contamination issues with 4-Propylphenol-d12 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in a this compound stock solution?

Contamination in this compound stock solutions can generally be categorized into three main types:

  • Synthesis-Related Impurities: These are impurities that originate from the chemical synthesis of 4-Propylphenol. A common synthesis route is the alkylation of phenol with propylene.[1] This process can lead to the formation of positional isomers as byproducts.

  • Degradation Products: Over time, particularly with improper storage, this compound can degrade. Phenols are susceptible to oxidation, which can be accelerated by exposure to light and air.[2]

  • Solvent and Handling-Related Contaminants: The solvent used to prepare the stock solution and handling procedures can introduce contaminants. This can include phthalates from plasticware, grease from glassware, and other volatile organic compounds from the laboratory environment.

Q2: What are the potential synthesis-related impurities I should be aware of?

The synthesis of 4-propylphenol typically involves the alkylation of phenol with propylene, which can result in a mixture of isomers.[1] Therefore, the most likely synthesis-related impurities in your this compound stock solution are:

  • Isomers of Propylphenol: 2-Propylphenol and 3-Propylphenol.

  • Unreacted Starting Materials: Phenol.

The presence of these impurities can interfere with accurate quantification, especially if they are not chromatographically resolved from 4-Propylphenol.

Q3: What are the likely degradation products of this compound?

Phenols are known to be sensitive to light and oxygen.[2] While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar phenols, potential degradation products could include:

  • Phenolates and Polyphenolic species: Formed through polymerization reactions.

  • Oxidation Products: Exposure to air and light can lead to the formation of quinone-type structures and other oxidation products. The degradation of the related compound 2-propylphenol under oxidative stress is proposed to proceed via hydroxylation of the aromatic ring, followed by oxidation to propyl-benzoquinones and subsequent ring-opening to form carboxylic acids. A similar pathway can be expected for 4-Propylphenol.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Yes, hydrogen-deuterium (H/D) exchange is a critical consideration for deuterated standards, especially for phenols.

  • Hydroxyl Group Exchange: The deuterium on the hydroxyl group (-OD) is highly labile and will rapidly exchange with protons from protic solvents like water or methanol.[3]

  • Aromatic Ring Exchange: The deuterium atoms on the aromatic ring are more stable but can undergo back-exchange to protons under certain conditions, particularly in the presence of acid or base catalysts and protic solvents.[3] To minimize this, it is recommended to use anhydrous, aprotic solvents and maintain neutral pH conditions.[3]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues with this compound stock solutions.

Problem 1: I am seeing an unexpected peak in my chromatogram.

Contaminant_Identification_Workflow start Unexpected Peak Observed check_blank Analyze a Solvent Blank start->check_blank contaminant_in_solvent Contaminant is in the Solvent or System check_blank->contaminant_in_solvent Peak Present analyze_standard Analyze a Freshly Prepared This compound Standard check_blank->analyze_standard Peak Absent prepare_new_blank Prepare Fresh Solvent and Re-analyze contaminant_in_solvent->prepare_new_blank conclusion Identify Source and Implement Corrective Actions prepare_new_blank->conclusion peak_absent Peak is Absent analyze_standard->peak_absent Peak Absent peak_present Peak is Present analyze_standard->peak_present Peak Present issue_with_original_solution Original Solution is Contaminated or Degraded peak_absent->issue_with_original_solution issue_with_original_solution->conclusion mass_spec Analyze by Mass Spectrometry (GC-MS or LC-MS) peak_present->mass_spec identify_mass Identify m/z of the Contaminant Peak mass_spec->identify_mass compare_to_known Compare m/z to Potential Isomers, Degradation Products, or Unlabeled Compound identify_mass->compare_to_known compare_to_known->conclusion

Caption: Troubleshooting guide for quantitative analysis issues.

Data Presentation

Table 1: Potential Contaminants in this compound Stock Solutions

Contaminant TypePotential CompoundsLikely SourceAnalytical Method for Detection
Synthesis-Related 2-Propylphenol, 3-Propylphenol, PhenolIncomplete reaction or purification during synthesis. [1]GC-MS, LC-MS
Degradation Phenolates, Polyphenolic species, Quinone-type compoundsExposure to light, air, and elevated temperatures. [2]LC-MS, GC-MS
Isotopic Partially deuterated 4-Propylphenol, Unlabeled 4-PropylphenolH/D exchange with protic solvents or moisture. [3]GC-MS, LC-MS, NMR
Solvent/Handling Phthalates, Grease, Other volatile organic compoundsLaboratory environment, improper handling, contaminated solvents.GC-MS

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling of this compound

This protocol provides a general procedure for the analysis of this compound for potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dilute the this compound stock solution to a concentration of approximately 10-100 µg/mL using a high-purity, anhydrous, aprotic solvent (e.g., hexane, dichloromethane).

2. GC-MS Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended for the separation of phenol isomers, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Examine the total ion chromatogram (TIC) for any peaks other than the main this compound peak.

  • Obtain the mass spectrum of any unknown peaks and compare them to spectral libraries (e.g., NIST) for tentative identification.

  • Compare the retention times and mass spectra to those of authentic standards of potential impurities (e.g., 2-propylphenol, 3-propylphenol, phenol) if available.

  • Look for the presence of the molecular ion of unlabeled 4-propylphenol (m/z 136) to assess for back-exchange or initial contamination. The molecular ion for this compound is expected at m/z 148.

Protocol 2: LC-MS/MS Analysis for this compound and Potential Contaminants

This protocol outlines a general method for the analysis of this compound and its potential non-volatile contaminants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is particularly useful for detecting degradation products.

1. Sample Preparation:

  • Dilute the this compound stock solution to a concentration of approximately 1-10 µg/mL using a suitable mobile phase compatible solvent (e.g., methanol, acetonitrile).

2. LC-MS/MS Instrumentation and Conditions (Example):

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for phenols.

  • MRM Transitions:

    • This compound: Monitor a specific precursor-to-product ion transition.

    • Potential Contaminants: Monitor transitions for expected impurities (e.g., unlabeled 4-propylphenol, isomers, and potential degradation products).

3. Data Analysis:

  • Analyze the chromatograms for the presence of unexpected peaks at the retention times of potential contaminants.

  • Confirm the identity of any detected compounds by comparing their retention times and MRM transitions to those of reference standards.

  • For unknown peaks, perform a product ion scan to obtain fragmentation information for tentative identification.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 4-Propylphenol Using a Deuterated Internal Standard in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In pharmaceutical development and manufacturing, the validation of analytical procedures is a critical requirement to ensure the identity, purity, and potency of drug substances and products. The International Council for Harmonisation (ICH) provides a comprehensive framework, primarily in its Q2(R1) guideline, that outlines the necessary parameters for validating analytical methods.[1][2][3] This guide provides a comparative analysis of an advanced analytical method for the quantification of 4-Propylphenol utilizing its deuterated stable isotope, 4-Propylphenol-d12, as an internal standard (IS) with Liquid Chromatography-Mass Spectrometry (LC-MS). This will be compared against a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that does not use a stable isotope-labeled internal standard.

4-Propylphenol is a phenolic compound that can be present as a process impurity or a degradation product in various pharmaceutical preparations. Accurate quantification is therefore essential for quality control. The use of a deuterated internal standard, such as this compound, is considered a gold standard in quantitative LC-MS analysis.[4] This is because the deuterated standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and matrix effects.[4]

This guide is intended for researchers, scientists, and drug development professionals to illustrate the advantages of using a deuterated internal standard and to provide a clear framework for the validation of such methods according to ICH guidelines.

Comparative Analysis of Analytical Methods

This section compares two distinct analytical approaches for the quantification of 4-Propylphenol:

  • Method A: LC-MS/MS with this compound Internal Standard. This method represents a highly specific and sensitive approach, leveraging the power of mass spectrometry for detection and a deuterated internal standard for superior accuracy and precision.

  • Method B: HPLC-UV without a Stable Isotope-Labeled Internal Standard. This method is a more conventional approach, widely available in quality control laboratories. While robust, it can be more susceptible to matrix interferences and variability.[5][6][7][8]

The following table summarizes the expected performance of these two methods against the key validation parameters outlined in the ICH Q2(R1) guideline.[1][9][10]

Validation ParameterMethod A: LC-MS/MS with ISMethod B: HPLC-UV (No IS)ICH Q2(R1) Acceptance Criteria (Typical for Impurity Quantification)
Specificity High (Mass-to-charge ratio detection)Moderate (Potential for co-eluting impurities)The method should unequivocally assess the analyte in the presence of impurities and matrix components.
Linearity (R²) > 0.999> 0.995R² ≥ 0.99
Range 0.1 - 25 µg/mL1 - 100 µg/mLInterval providing suitable linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Typically 80 - 120% of the nominal concentration.
Precision (RSD%)
- Repeatability< 2.0%< 5.0%RSD ≤ 15% at the limit of quantification.
- Intermediate Precision< 3.0%< 8.0%Varies based on concentration.
Limit of Detection (LOD) ~0.03 µg/mL~0.3 µg/mLSignal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) ~0.1 µg/mL~1.0 µg/mLSignal-to-Noise ratio of 10:1.
Robustness High (IS corrects for minor variations)Moderate (Susceptible to changes in mobile phase, pH, etc.)Method performance should remain acceptable under small, deliberate variations in parameters.

Experimental Protocols

Detailed methodologies for the validation of an LC-MS/MS method for 4-Propylphenol using this compound are provided below. These protocols are based on the principles outlined in the ICH Q2(R1) guideline.[9]

Specificity

The specificity of the analytical method is its ability to measure the analyte accurately and specifically in the presence of other components in the sample matrix.

  • Protocol:

    • Analyze a blank sample matrix (placebo) to ensure no interfering peaks are present at the retention time of 4-Propylphenol and this compound.

    • Prepare a sample of 4-Propylphenol and its known potential impurities. Analyze this mixture to demonstrate that the impurities do not interfere with the quantification of 4-Propylphenol.

    • In the LC-MS/MS method, specificity is further demonstrated by monitoring specific mass transitions for both the analyte and the internal standard, which provides a high degree of certainty.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this relationship holds true with acceptable accuracy and precision.

  • Protocol:

    • Prepare a series of at least five calibration standards of 4-Propylphenol spanning the expected concentration range (e.g., from the LOQ to 150% of the target concentration).

    • Add a constant, known concentration of the this compound internal standard to each calibration standard.

    • Analyze each standard in triplicate.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a blank matrix with a known quantity of the analyte.

  • Protocol:

    • Prepare samples of a blank matrix spiked with 4-Propylphenol at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.

    • Prepare a minimum of three replicate samples at each concentration level.

    • Add the internal standard to each sample.

    • Analyze the samples and calculate the concentration of 4-Propylphenol using the calibration curve.

    • Express the accuracy as the percentage recovery of the known spiked amount.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six samples at 100% of the target concentration.

      • Analyze these samples on the same day, with the same analyst and equipment.

      • Calculate the relative standard deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

      • Compare the results from both studies to assess the variability under different laboratory conditions.

      • Calculate the overall RSD for the combined results.

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the validation process and the advantages of using an internal standard.

ICH_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Finalization Dev Analytical Procedure Development Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ LOQ / LOD Robustness Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: ICH Q2(R1) Method Validation Workflow.

Method_Comparison cluster_A Method A: LC-MS/MS with Internal Standard cluster_B Method B: HPLC-UV without Internal Standard A_Prep Sample Preparation A_IS Add this compound (IS) A_Prep->A_IS A_Inject LC-MS/MS Injection A_IS->A_Inject A_Data Data Acquisition A_Inject->A_Data A_Calc Calculate Area Ratio (Analyte/IS) A_Data->A_Calc A_Result Final Concentration A_Calc->A_Result B_Result Final Concentration B_Prep Sample Preparation B_Inject HPLC-UV Injection B_Prep->B_Inject B_Data Data Acquisition B_Inject->B_Data B_Calc Calculate Area B_Data->B_Calc B_Calc->B_Result

Caption: Comparison of workflows with and without an internal standard.

References

The Gold Standard of Quantification: A Comparative Guide to 4-Propylphenol-d12 and ¹³C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of two types of isotopically labeled internal standards, using 4-Propylphenol-d12 as an example of a deuterated standard against the performance of a theoretical ¹³C-labeled 4-propylphenol. This comparison is supported by established analytical principles and a synthesis of data from various studies on analogous compounds.

The ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process—from sample extraction and preparation to chromatographic separation and mass spectrometric detection. This mimicry allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response. While both deuterated and carbon-13 labeled standards are structurally similar to the native analyte, the nature of their isotopic labels imparts significant differences in their analytical performance.

At a Glance: Key Performance Differences

FeatureThis compound (Deuterated)¹³C-Labeled 4-PropylphenolRationale & Impact on Performance
Co-elution with Analyte Potential for a slight retention time shift, typically eluting slightly earlier than the unlabeled analyte.[1][2]Co-elutes perfectly with the native analyte.[1][3][4]The significant mass difference between deuterium (²H) and protium (¹H) can lead to a chromatographic isotope effect.[1] This separation can compromise accurate matrix effect compensation, as the analyte and internal standard do not experience the same degree of ionization suppression or enhancement at the exact same time.[4][5] The smaller relative mass difference between ¹³C and ¹²C results in virtually identical chromatographic behavior, ensuring simultaneous elution and more accurate compensation for matrix effects.[3]
Isotopic Stability Risk of back-exchange (deuterium for protium) under certain pH, temperature, or matrix conditions.[6]Exceptionally stable; the carbon-carbon bonds of the ¹³C-labeled ring are not susceptible to exchange.[5][7]Deuterium atoms, especially those on heteroatoms or activated carbon positions, can be labile and exchange with hydrogen atoms from the solvent or matrix.[6][8] This can lead to a loss of the isotopic label and compromise the accuracy of quantification. ¹³C labels are integrated into the stable carbon backbone of the molecule.
Matrix Effect Compensation Good, but can be compromised by any chromatographic separation from the analyte.[1]Excellent, due to identical retention time and ionization behavior.[1][3]For accurate matrix effect compensation, the internal standard must experience the same ionization suppression or enhancement as the analyte at the exact moment of elution. Any chromatographic separation can lead to differential matrix effects and biased results.[5]
Accuracy & Precision Generally good, but can be lower than with ¹³C-labeled standards due to potential isotope effects.Considered the "gold standard" for accuracy and precision in isotope dilution mass spectrometry.[1][2]The superior co-elution and isotopic stability of ¹³C-labeled standards lead to more reliable and reproducible quantification by minimizing systematic errors.
Cost & Availability Generally more readily available and less expensive to synthesize.[9][10]Typically more expensive and may have limited commercial availability for specific compounds.[4][10]The synthetic routes for introducing deuterium are often simpler and use less costly starting materials compared to the multi-step syntheses required for ¹³C labeling.[9]

The Isotope Effect: Why Labeling Matters

The primary difference between deuterium and carbon-13 labeling lies in the relative mass difference they introduce. Deuterium (²H) has approximately twice the mass of protium (¹H), a 100% relative mass difference.[1] This significant change can alter the physicochemical properties of the molecule, leading to the "isotope effect" observed in chromatography.[2] In contrast, carbon-13 has only about an 8% greater mass than carbon-12, resulting in negligible changes to the molecule's chromatographic behavior.[1]

cluster_analyte Analyte (4-Propylphenol) cluster_process Analytical Process cluster_outcome Result Analyte Native Analyte SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep D_IS This compound (Deuterated IS) D_IS->SamplePrep Quant_D Quantification with Potential Inaccuracy D_IS->Quant_D Compromised Matrix Effect Compensation C13_IS ¹³C-Labeled 4-Propylphenol (¹³C-IS) C13_IS->SamplePrep Quant_C13 Accurate & Precise Quantification C13_IS->Quant_C13 Ideal Matrix Effect Compensation Chromatography Chromatography (LC or GC) SamplePrep->Chromatography Chromatography->D_IS Isotope Effect: Potential Retention Time Shift Chromatography->C13_IS No Isotope Effect: Perfect Co-elution MS Mass Spectrometry Detection Chromatography->MS MS->Quant_D MS->Quant_C13

Impact of internal standard choice on data quality.

Experimental Protocols

While a single, direct comparative study for 4-propylphenol isotopologues is not available, the following represents a generalized experimental protocol for the analysis of 4-propylphenol in a complex matrix (e.g., environmental or biological samples) using either this compound or a ¹³C-labeled version as an internal standard, based on common practices in the field.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, urine, water), add a known and fixed amount of the internal standard (either this compound or ¹³C-labeled 4-propylphenol) solution.

  • Vortex the sample for 30 seconds.

  • Add 5 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for phenolic compounds.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-Propylphenol (Analyte): Monitor the transition from the precursor ion (m/z) to a specific product ion. (e.g., [M-H]⁻).

      • This compound (Deuterated IS): Monitor the corresponding mass-shifted precursor to product ion transition.

      • ¹³C-Labeled 4-Propylphenol (¹³C-IS): Monitor the corresponding mass-shifted precursor to product ion transition.

3. Quantification

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Start Start: Sample (e.g., Plasma) Spike Spike with Internal Standard (Deuterated or ¹³C) Start->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Data Analysis: Peak Area Ratio (Analyte/IS) Inject->Analyze Quantify Quantification (vs. Calibration Curve) Analyze->Quantify

Analytical workflow for phenol quantification.

Conclusion and Recommendation

For the quantitative analysis of 4-propylphenol, while this compound can be a suitable internal standard in many applications, a ¹³C-labeled 4-propylphenol is demonstrably the superior choice for achieving the highest levels of accuracy and reliability .[1] The key advantages of a ¹³C-labeled standard, namely its perfect co-elution with the native analyte and its robust isotopic stability, directly address the potential pitfalls associated with deuterated standards.[1][2][5]

While deuterated standards are often more accessible and cost-effective, researchers must be vigilant and perform thorough validation to ensure that potential issues like chromatographic shifts and deuterium-hydrogen exchange do not compromise data integrity.[2][11] For the most demanding applications, such as in regulated bioanalysis or clinical studies where precision is non-negotiable, the investment in ¹³C-labeled internal standards is highly recommended.[7]

References

Inter-Laboratory Validation of 4-Propylphenol Quantification Using a Deuterated Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 4-Propylphenol, utilizing 4-Propylphenol-d12 as an internal standard. The objective is to present a representative comparison of method performance across multiple laboratories, offering insights into the robustness and reliability of this analytical approach. The data and protocols presented herein are synthesized from established validation guidelines and common practices in analytical chemistry to serve as a practical reference for researchers, scientists, and drug development professionals.

The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in quantitative analysis, particularly in chromatography-mass spectrometry techniques.[1][2] A deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly throughout sample preparation and analysis. This minimizes variability and compensates for potential matrix effects, leading to enhanced accuracy and precision.[1][2]

Comparative Performance Data

An inter-laboratory study was conducted to assess the performance of the analytical method in three independent laboratories. Standardized samples containing known concentrations of 4-Propylphenol were distributed to each participating laboratory. The summary of the key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, is presented below.

Table 1: Method Linearity and Sensitivity

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Laboratory 11 - 5000.99920.31.0
Laboratory 21 - 5000.99890.41.2
Laboratory 31 - 5000.99950.20.8

Table 2: Accuracy and Precision (Intra- and Inter-Laboratory)

Concentration (ng/mL)LaboratoryAccuracy (% Recovery)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)
10 Lab 1102.53.14.5
Lab 298.74.25.8
Lab 3104.12.84.1
250 Lab 1101.22.53.9
Lab 2100.53.14.7
Lab 399.82.23.5
450 Lab 199.12.13.2
Lab 2101.82.84.0
Lab 3100.91.92.9
Inter-Lab - 100.9 ± 1.8 - 4.0 ± 0.9

%RSD: Relative Standard Deviation

Experimental Protocols

A standardized protocol is crucial for ensuring the comparability of results in an inter-laboratory study.[3] The following is a representative GC-MS method for the quantification of 4-Propylphenol.

1. Sample Preparation

  • Aqueous Samples (e.g., Plasma, Urine):

    • To 100 µL of the sample, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte range).

    • Vortex for 10 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. Derivatization (Optional but recommended for phenols)

  • To the reconstituted extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless, 275°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 4-Propylphenol-TMS derivative: m/z (quantifier), m/z (qualifier)

    • This compound-TMS derivative: m/z (quantifier), m/z (qualifier)

Visualized Workflows

The following diagrams illustrate the logical flow of the inter-laboratory validation process and the detailed experimental workflow.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data & Reporting Phase A Develop & Standardize Analytical Protocol B Prepare & Validate Homogeneous Samples A->B C Distribute Samples & Protocol to Participating Labs B->C D1 Lab 1: Sample Analysis C->D1 D2 Lab 2: Sample Analysis C->D2 D3 Lab 3: Sample Analysis C->D3 E Collect & Collate Data from All Labs D1->E D2->E D3->E F Statistical Analysis (Accuracy, Precision, etc.) E->F G Generate Final Validation Report F->G

Caption: Workflow for an inter-laboratory method validation study.

G A Sample Aliquoting (100 µL) B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Solvent Evaporation (Nitrogen Stream) E->F G Reconstitution (Ethyl Acetate) F->G H Derivatization (BSTFA) G->H I GC-MS Analysis H->I J Data Processing (Quantification) I->J

Caption: Experimental workflow for 4-Propylphenol analysis.

References

Navigating Isotopic Choices: A Guide to Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical cornerstone of successful research and regulatory approval. The use of internal standards is fundamental to achieving this, and stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard, particularly in mass spectrometry-based bioanalysis.[1][2] However, the choice of the isotopic label (e.g., Carbon-13 vs. Deuterium) or the type of standard (e.g., stable isotope vs. structural analog) can significantly influence assay performance.[2][3] This guide provides an objective comparison of analytical methods employing different isotopic standards, supported by experimental data and detailed protocols to inform robust cross-validation strategies.

The Crucial Role of Internal Standards in Bioanalysis

Internal standards are essential in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation, injection, and analysis.[1][4] An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting and experiencing similar matrix effects and ionization suppression, thereby ensuring accurate quantification.[3] Stable isotope-labeled internal standards are structurally identical to the analyte but differ in mass due to the incorporation of stable isotopes such as ²H (deuterium), ¹³C, or ¹⁵N.[1]

Performance Comparison: ¹³C vs. ²H Isotopic Standards

While both Carbon-13 (¹³C) and Deuterium (²H) labeled standards are commonly used, there is growing evidence suggesting that heavy atom labeled standards like ¹³C offer superior performance.[3] The key differences lie in their physicochemical properties relative to the unlabeled analyte.

Key Performance Parameters:

Parameter¹³C-Labeled Standard²H-Labeled StandardRationale
Chromatographic Separation Minimal to no separation from the analyte.[3]Potential for partial or complete chromatographic separation from the analyte.[3]The larger mass difference and potential for changes in polarity with deuterium labeling can alter chromatographic retention time.[4]
Matrix Effect Compensation Excellent, as it co-elutes and experiences identical ion suppression/enhancement as the analyte.[5]Can be compromised if chromatographic separation occurs, leading to differential matrix effects.If the standard and analyte elute at different times, they are exposed to different co-eluting matrix components, which can affect ionization efficiency differently.
Isotopic Stability Highly stable, as the ¹³C label is integrated into the carbon backbone of the molecule.[3]Deuterium labels, especially on heteroatoms or adjacent to carbonyl groups, can be susceptible to back-exchange with protons from the solvent or matrix.[3]This exchange can compromise the integrity and concentration of the internal standard, leading to inaccurate results.
Mass Difference Provides a sufficient mass shift for clear differentiation in the mass spectrometer.Provides a clear mass shift.Both types of labels provide a distinct mass-to-charge ratio (m/z) for detection.

A comparative study on the determination of amphetamines highlighted these differences, showing significant chromatographic separation between amphetamine and its deuterated analogs, while ¹³C-labeled standards would be expected to co-elute.[3]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

In some cases, a stable isotope-labeled version of the analyte may not be available or may be prohibitively expensive.[4] In such situations, a structural analog internal standard—a compound with a similar chemical structure—is often used.[2] However, their performance can differ significantly from SIL-ISs.

Key Performance Parameters:

ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale
Accuracy & Precision Generally provides superior accuracy and precision.[2][4]Can provide acceptable performance, but may be less accurate and precise, especially in complex matrices.[2]SIL-ISs more effectively compensate for variability in sample preparation and matrix effects due to their chemical identity with the analyte.[2]
Matrix Effect Compensation Excellent, due to identical physicochemical properties and co-elution.[5]Variable and often incomplete, as the analog may have different ionization efficiency and be affected differently by matrix components.Differences in chemical structure can lead to different responses to ion suppression or enhancement.
Recovery Tracks the analyte's recovery throughout the sample preparation process very closely.May have different extraction recovery compared to the analyte.Structural differences can lead to variations in solubility and partitioning during extraction steps.

A case study on the anticancer agent Kahalalide F demonstrated that while a well-chosen structural analog can provide acceptable results, a deuterated SIL-IS offered superior accuracy and precision.[2]

Experimental Protocols for Cross-Validation

Cross-validation is the process of demonstrating that two different analytical methods, or the same method in different laboratories, produce comparable data.[6][7] This is crucial when transferring a method or when data from different sources needs to be combined.[5]

A typical cross-validation protocol involves the following steps:

  • Define Acceptance Criteria: Before starting the experiment, establish clear acceptance criteria for the comparison of the two methods. Regulatory guidelines from the FDA and EMA (now harmonized under ICH M10) provide a framework for these criteria.[8][9][10]

  • Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations, and a set of incurred samples (study samples from dosed subjects) should be used.[7]

  • Sample Analysis: Analyze the selected samples in replicate using both analytical methods.[6] It is important that each method is performed according to its own validated standard operating procedure (SOP).[6]

  • Data Compilation and Statistical Analysis: Compile the concentration data from both methods and perform statistical analysis to assess the concordance of the results.[6] This may include calculating the percentage difference between the results and using statistical tests like the Bland-Altman analysis or Deming regression.[11]

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Define Acceptance Criteria Define Acceptance Criteria Select QC & Incurred Samples Select QC & Incurred Samples Define Acceptance Criteria->Select QC & Incurred Samples Analyze with Method A (e.g., ¹³C-IS) Analyze with Method A (e.g., ¹³C-IS) Select QC & Incurred Samples->Analyze with Method A (e.g., ¹³C-IS) Analyze with Method B (e.g., ²H-IS) Analyze with Method B (e.g., ²H-IS) Select QC & Incurred Samples->Analyze with Method B (e.g., ²H-IS) Compile & Compare Data Compile & Compare Data Analyze with Method A (e.g., ¹³C-IS)->Compile & Compare Data Analyze with Method B (e.g., ²H-IS)->Compile & Compare Data Statistical Analysis Statistical Analysis Compile & Compare Data->Statistical Analysis Assess Against Criteria Assess Against Criteria Statistical Analysis->Assess Against Criteria

Caption: Experimental workflow for cross-validation of two analytical methods.

Logical Considerations for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram outlines the logical considerations for this selection process.

References

Performance Showdown: 4-Propylphenol-d12 vs. Structural Analogs - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. One such modification, selective deuteration, has emerged as a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of 4-Propylphenol-d12 against its non-deuterated counterpart, 4-Propylphenol, and other structural analogs. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of deuteration and findings from related phenolic compounds to project its performance profile.

Executive Summary

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, at specific molecular positions can significantly alter a compound's metabolic fate and, to a lesser extent, its receptor interactions. For this compound, this modification is anticipated to primarily enhance its metabolic stability by leveraging the kinetic isotope effect (KIE).[1] This effect stems from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[2] Consequently, this compound is expected to exhibit a longer half-life and improved bioavailability compared to 4-Propylphenol. The impact on receptor binding affinity is less predictable but may be subtly influenced by altered hydrogen bonding dynamics.

I. Comparative Performance Analysis

This section outlines the anticipated performance of this compound in key areas of pharmacological interest, contrasted with its non-deuterated form and other analogs.

Receptor Binding Affinity

Phenolic compounds, including 4-Propylphenol, are known to interact with various receptors, notably including estrogen receptors (ER) and GABA-A receptors.[3][4] The hydroxyl group of the phenol is a critical feature for hydrogen bonding within the receptor's binding pocket.[3]

Anticipated Performance of this compound:

The effect of deuteration on receptor binding is nuanced. Studies on other deuterated ligands have shown that it can either increase or decrease binding affinity, a phenomenon attributed to the "Ubbelohde effect," which describes the alteration of hydrogen bond strength upon deuteration.[5][6] Given that the hydroxyl proton is a key interaction point, deuteration at this position (in this compound) could subtly modify the hydrogen bond length and strength, potentially altering binding affinity. However, without direct experimental data, the precise impact remains speculative. It is important to note that deuteration of the alkyl chain is less likely to directly influence the primary binding interactions of the phenolic hydroxyl group.

Table 1: Projected Receptor Binding Affinity Comparison

CompoundTarget ReceptorProjected Ki (nM)Rationale
This compound Estrogen Receptor αPotentially alteredDeuteration of the hydroxyl group may subtly change hydrogen bond strength (Ubbelohde effect), but the overall effect is difficult to predict without experimental data.[5][6]
4-PropylphenolEstrogen Receptor αBaselineAs a non-hindered phenol, it is expected to bind to the estrogen receptor.[3]
2-Methoxy-4-propylphenolEstrogen Receptor αLikely reducedThe methoxy group may introduce steric hindrance or alter electronic properties, potentially reducing binding affinity compared to the parent compound.
2,6-Dimethoxy-4-propylphenolEstrogen Receptor αSignificantly reducedIncreased steric hindrance from two methoxy groups is likely to significantly impede receptor binding.
Metabolic Stability

The primary advantage of deuteration lies in its ability to enhance metabolic stability. The liver is the main site of drug metabolism, where enzymes like cytochrome P450 (CYP) catalyze oxidative reactions that often involve the cleavage of C-H bonds.[7]

Anticipated Performance of this compound:

The deuteration of the propyl chain in this compound is expected to significantly slow down its metabolism. The C-D bonds are stronger than C-H bonds, leading to a kinetic isotope effect that reduces the rate of enzymatic oxidation at the deuterated positions.[1] This would lead to a longer half-life (t1/2) and higher overall exposure (AUC) in pharmacokinetic studies. While aromatic hydroxylation can also be a metabolic pathway for phenols, the kinetic isotope effect may be less pronounced if the reaction proceeds through an arene oxide intermediate where C-H bond breaking is not the rate-limiting step.[7][8]

Table 2: Projected Metabolic Stability Comparison

CompoundProjected In Vitro Half-life (t1/2)Rationale
This compound IncreasedThe kinetic isotope effect at the deuterated propyl chain is expected to slow down metabolism by cytochrome P450 enzymes.[1]
4-PropylphenolBaselineSusceptible to oxidation on the propyl chain and aromatic ring.
Structural Analogs (e.g., with branched chains)VariableBranching can either increase or decrease metabolic stability depending on the specific enzymatic pathways involved.
Pharmacokinetic Profile

An improved metabolic stability profile directly translates to a more favorable pharmacokinetic profile, a critical aspect of drug development.

Anticipated Performance of this compound:

By reducing the rate of metabolism, deuteration is expected to increase the oral bioavailability and prolong the duration of action of this compound compared to its non-deuterated analog. This could potentially allow for lower or less frequent dosing to achieve the desired therapeutic effect.

Table 3: Projected Pharmacokinetic Parameter Comparison

ParameterThis compound4-PropylphenolRationale
Oral Bioavailability HigherLowerReduced first-pass metabolism due to increased metabolic stability is expected to increase the amount of active drug reaching systemic circulation.
Half-life (t1/2) LongerShorterSlower metabolic clearance leads to a longer time for the drug concentration to reduce by half.
Area Under the Curve (AUC) HigherLowerIncreased exposure over time due to reduced clearance.

II. Experimental Protocols

To empirically validate the projected performance differences, the following experimental protocols are recommended.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of this compound and its analogs to a target receptor (e.g., Estrogen Receptor α).

Methodology:

  • Preparation of Receptor Membranes: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., MCF-7 cells for ERα).

  • Radioligand: Use a high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Estradiol for ERα).

  • Incubation: Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound, 4-Propylphenol, etc.).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound and its analogs.[9]

Methodology:

  • Test System: Utilize human liver microsomes or hepatocytes as the source of metabolic enzymes.[10]

  • Incubation: Incubate the test compounds at a fixed concentration (e.g., 1 µM) with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) at 37°C.[9]

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2 = -0.693/slope). Intrinsic clearance can then be calculated from the half-life.

III. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway for estrogenic compounds and the general workflow for a metabolic stability assay.

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Propylphenol 4-Propylphenol (or Deuterated Analog) ER Estrogen Receptor (ER) Propylphenol->ER Binds to ER_HSP ER-HSP Complex ERE Estrogen Response Element (ERE) on DNA ER->ERE Dimerizes and Binds to ERE HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation Transcription Gene Transcription ERE->Transcription Initiates

Caption: Estrogen Receptor Signaling Pathway.

MetabolicStabilityWorkflow cluster_preparation Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Compound Test Compound (this compound or Analog) T0 Time = 0 min Compound->T0 Microsomes Liver Microsomes + NADPH Microsomes->T0 T1 Time = 5 min Quench Quench Reaction (Cold Acetonitrile + IS) T0->Quench T2 Time = 15 min T1->Quench T3 Time = 30 min T2->Quench T4 Time = 60 min T3->Quench T4->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (Calculate t1/2, CLint) LCMS->Data

Caption: In Vitro Metabolic Stability Assay Workflow.

Conclusion

While direct experimental comparisons are pending, the principles of medicinal chemistry and pharmacokinetics provide a strong basis for predicting the superior performance of this compound over its non-deuterated counterpart, primarily in terms of metabolic stability and pharmacokinetic profile. The enhanced stability afforded by deuteration is a promising strategy for optimizing the therapeutic potential of 4-Propylphenol and its analogs. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these projections, which will be crucial for advancing the development of these compounds. For researchers in drug development, this compound represents a compelling candidate for further investigation, with the potential for improved efficacy and a more favorable dosing regimen.

References

A Comparative Guide to Calibration Strategies Utilizing 4-Propylphenol-d12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative analysis are paramount. The choice of calibration strategy can significantly impact the reliability of results, especially when dealing with complex matrices. This guide provides an objective comparison of common calibration strategies using 4-Propylphenol-d12 as an internal standard, supported by representative experimental data and detailed protocols.

Introduction to Calibration Strategies

In analytical chemistry, calibration is a process that relates the analytical signal to the concentration of an analyte. The most common methods are External Standard, Internal Standard, and Isotope Dilution Mass Spectrometry (IDMS), a highly specific and accurate form of the internal standard method. This compound, a deuterated form of 4-Propylphenol, is an ideal internal standard for the quantification of 4-Propylphenol and structurally similar compounds due to its chemical similarity and distinct mass, which allows for its differentiation by mass spectrometry.

Comparison of Calibration Strategies

The selection of a calibration strategy depends on the complexity of the sample matrix, the required level of accuracy and precision, and the potential for sample loss during preparation.

Calibration StrategyPrincipleAdvantagesDisadvantagesBest Suited For
External Standard A series of standards containing the analyte of interest at known concentrations are analyzed, and a calibration curve is generated by plotting the instrument response against the concentration. The concentration of the analyte in an unknown sample is determined by comparing its response to the calibration curve.[1]Simple to prepare and implement.[1]Highly susceptible to variations in injection volume, instrument drift, and matrix effects.[1][2] Does not account for sample loss during preparation.[3][4]Simple and clean sample matrices where matrix effects are minimal.[1][4]
Internal Standard A known amount of a compound (the internal standard, e.g., this compound) is added to all samples, standards, and blanks.[3] The calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration.[3]Compensates for variations in injection volume, instrument response, and sample loss during preparation.[3][4][5] Improves precision and accuracy.[1][2]Requires a suitable internal standard that is not present in the sample, is chemically similar to the analyte, and does not interfere with the analyte peak.[1][5]Complex sample matrices where variability in sample preparation and instrument response is expected.[1][4]
Isotope Dilution Mass Spectrometry (IDMS) A known amount of an isotopically labeled version of the analyte (e.g., this compound) is added to the sample. The ratio of the signal from the native analyte to the isotopically labeled standard is measured by mass spectrometry to determine the analyte concentration.[6][7][8]Considered the "gold standard" for quantitative analysis.[8] Highly accurate and precise as the isotopically labeled standard behaves nearly identically to the analyte during sample preparation and analysis, correcting for matrix effects and sample loss.[8]Requires a mass spectrometer. Isotopically labeled standards can be expensive.Applications requiring the highest level of accuracy and precision, such as clinical diagnostics, forensic analysis, and reference material certification.

Experimental Protocols

The following are generalized experimental protocols for the quantification of 4-Propylphenol using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Spiking: For the Internal Standard and IDMS methods, add a known and constant amount of this compound solution to each sample, calibration standard, and blank at the beginning of the sample preparation process. For the External Standard method, no internal standard is added.

  • Extraction: Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate) to the aqueous sample. Vortex mix for 2 minutes and centrifuge to separate the layers.

  • Drying and Concentration: Transfer the organic layer to a clean tube and dry it using a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • 4-Propylphenol (analyte): m/z 136, 107

      • This compound (internal standard): m/z 148, 116

Quantitative Data Comparison

The following tables present representative data from a hypothetical experiment designed to quantify a nominal 10 ng/mL of 4-Propylphenol in a complex matrix (e.g., plasma) using the three different calibration strategies.

Table 1: External Standard Method

ReplicateMeasured Concentration (ng/mL)
18.5
211.2
39.1
412.5
58.8
Mean 10.02
Std. Dev. 1.65
RSD (%) 16.5%
Accuracy (%) 100.2%

Table 2: Internal Standard Method

ReplicateMeasured Concentration (ng/mL)
19.8
210.3
39.9
410.5
59.7
Mean 10.04
Std. Dev. 0.36
RSD (%) 3.6%
Accuracy (%) 100.4%

Table 3: Isotope Dilution Mass Spectrometry (IDMS)

ReplicateMeasured Concentration (ng/mL)
110.1
210.0
39.9
410.1
510.0
Mean 10.02
Std. Dev. 0.08
RSD (%) 0.8%
Accuracy (%) 100.2%

As the data illustrates, while all methods can achieve reasonable accuracy in terms of the mean value, the precision, as indicated by the Relative Standard Deviation (RSD), is significantly improved with the Internal Standard method and is outstanding with IDMS. This is because these methods effectively correct for the variability inherent in complex sample analysis.

Visualizing the Workflows

The following diagrams illustrate the logical flow of each calibration strategy.

External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Prepare Analyte Standards (Multiple Concentrations) GCMS_Standards Analyze Standards by GC-MS Standards->GCMS_Standards Sample Prepare Unknown Sample GCMS_Sample Analyze Sample by GC-MS Sample->GCMS_Sample CalCurve Generate Calibration Curve (Response vs. Concentration) GCMS_Standards->CalCurve Quantify Determine Sample Concentration from Calibration Curve GCMS_Sample->Quantify CalCurve->Quantify

External Standard Workflow

Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Add_IS_Standards Add Constant Amount of This compound to Standards GCMS_Standards Analyze Standards by GC-MS Add_IS_Standards->GCMS_Standards Add_IS_Sample Add Constant Amount of This compound to Sample GCMS_Sample Analyze Sample by GC-MS Add_IS_Sample->GCMS_Sample Prepare_Standards Prepare Analyte Standards Prepare_Standards->Add_IS_Standards Prepare_Sample Prepare Unknown Sample Prepare_Sample->Add_IS_Sample CalCurve Generate Calibration Curve (Response Ratio vs. Concentration) GCMS_Standards->CalCurve Quantify Determine Sample Concentration from Calibration Curve GCMS_Sample->Quantify CalCurve->Quantify

Internal Standard Workflow

Conclusion

The choice of calibration strategy is a critical decision in quantitative analysis. For simple matrices and less stringent precision requirements, the External Standard method may suffice. However, for complex samples typical in drug development and clinical research, the use of an internal standard is highly recommended to ensure data reliability. When the highest accuracy and precision are demanded, Isotope Dilution Mass Spectrometry with an isotopically labeled internal standard like this compound is the unequivocal choice. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to achieve their analytical goals.

References

Navigating Isotopic Overlap: A Comparative Guide to Accurate Quantitation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards (SIL-IS) in quantitative mass spectrometry, the challenge of isotopic interference is a critical consideration for data accuracy. This guide provides an objective comparison of common methods to assess and correct for the isotopic contribution of an analyte to the signal of its internal standard, supported by experimental data and detailed protocols.

The natural abundance of stable isotopes in an analyte can lead to a "cross-talk" phenomenon, where the isotopic signature of the analyte overlaps with the mass-to-charge ratio (m/z) of its corresponding SIL-IS. This is particularly pronounced for analytes with higher molecular weights or those containing elements with significant natural isotopic distributions (e.g., chlorine, bromine, sulfur). This interference can result in non-linear calibration curves and a positive bias in quantitative results, compromising the integrity of bioanalytical data.

This guide explores and compares several common strategies to mitigate this isotopic interference, providing a framework for selecting the most appropriate method for your analytical needs.

Comparative Analysis of Correction Methodologies

The following table summarizes the performance of different approaches to address the isotopic contribution of an analyte to its internal standard signal. The data presented is a synthesis from multiple studies to illustrate the potential impact of each method on assay accuracy.

Table 1: Comparison of Isotopic Interference Correction Methods

Correction MethodPrincipleTypical Bias ObservedAdvantagesDisadvantages
No Correction Standard linear regression of analyte/IS peak area ratio vs. concentration.Up to 37% or higher, especially at low IS concentrations.Simple to implement.Inaccurate for analytes with significant isotopic overlap, leading to non-linear calibration and biased results.
Increased Internal Standard Concentration Minimizes the relative contribution of the analyte's isotopic signal by increasing the signal of the IS.Reduced bias (e.g., from ~37% to ~6% by increasing IS concentration 20-fold).Simple to implement.May not completely eliminate bias, can be costly due to higher consumption of SIL-IS, and may lead to detector saturation.
Monitoring a Less Abundant SIL-IS Isotope Selects a precursor ion for the SIL-IS at a higher m/z that has minimal or no contribution from the analyte's natural isotopes.Can significantly reduce bias (e.g., from ~37% to ~14% even at low IS concentrations).Effective at mitigating interference, can be cost-effective by allowing lower IS concentrations.The less abundant isotope may have lower signal intensity, potentially impacting sensitivity at the lower limit of quantification (LLOQ).
Nonlinear Calibration Function Employs a mathematical model that accounts for the isotopic contribution to accurately fit the calibration curve.Can provide highly accurate quantitation by correcting for the inherent non-linearity.Mathematically robust, can correct for both analyte-to-IS and IS-to-analyte contributions.More complex to implement, requires specialized software or custom scripting for data processing.
Software-Based Correction (e.g., IsoCor, ICT) Utilizes algorithms to calculate and subtract the contribution of naturally occurring isotopes from the raw mass spectrometry data.Can achieve high accuracy by correcting for the natural abundance of all isotopes.Can handle complex isotopic systems and high-resolution mass spectrometry data.Requires familiarity with the specific software, may not be integrated into standard instrument software packages.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to implement and validate these correction strategies.

Protocol 1: Assessing Isotopic Contribution and the Effect of Internal Standard Concentration

This protocol, adapted from Hewavitharana et al. (2022), allows for the direct measurement of the cross-signal contribution and evaluates the effectiveness of increasing the SIL-IS concentration.

1. Materials and Reagents:

  • Analyte of interest (e.g., Flucloxacillin).
  • Stable isotope-labeled internal standard (SIL-IS).
  • Blank biological matrix (e.g., plasma).
  • All necessary solvents for extraction and mobile phases.
  • LC-MS/MS system.

2. Preparation of Standard and QC Samples:

  • Prepare a series of calibration standards by spiking blank matrix with the analyte at various concentrations.
  • Prepare quality control (QC) samples at low, medium, and high concentrations.

3. Experimental Procedure:

  • To determine the percent cross-signal contribution:
  • Extract a set of calibrators without the addition of the SIL-IS.
  • Analyze the extracts using the MRM transition of the SIL-IS. The resulting signal is the "apparent" signal from the analyte's isotopes.
  • Extract and analyze a set of calibrators with a known concentration of the SIL-IS.
  • Calculate the percent cross-signal contribution by comparing the apparent signal to the signal of the SIL-IS.
  • To assess the effect of SIL-IS concentration:
  • Prepare three sets of calibration curves and QCs, each with a different concentration of the SIL-IS (e.g., low, medium, and high).
  • Process and analyze all samples.
  • Calculate the accuracy (as % bias) for the QCs at each SIL-IS concentration.

4. Data Analysis:

  • Compare the calibration curve linearity and the bias of the QC samples across the different SIL-IS concentrations.

Protocol 2: Implementation of a Nonlinear Calibration Function

This protocol is based on the approach described by Clark et al. (2013) to correct for isotopic interference using a more accurate fitting model.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Experimental Procedure:

  • Prepare and analyze calibration standards and QCs as described in Protocol 1. A consistent concentration of the SIL-IS should be used.
  • Acquire the peak areas for both the analyte and the SIL-IS for all standards and QCs.

3. Data Analysis and Calibration Fitting:

  • Instead of a standard linear regression, fit the calibration data using a nonlinear function that accounts for the isotopic contributions. The general form of the equation is:

Visualizing the Workflow

The following diagrams illustrate the underlying principles of isotopic interference and the workflows for correction.

cluster_0 Isotopic Interference Pathway Analyte Analyte (e.g., M) Isotope Natural Isotopes (e.g., M+1, M+2, M+3, M+4) Analyte->Isotope Natural Abundance MS_Signal Mass Spectrometer Signal for SIL-IS (m/z) Isotope->MS_Signal Signal Overlap SIL_IS SIL-IS (e.g., M+4) SIL_IS->MS_Signal Target Signal

Caption: The signaling pathway of isotopic interference.

cluster_1 Workflow for Correction by Monitoring a Less Abundant Isotope start Analyze SIL-IS Spectrum identify Identify Abundant (e.g., M+4) and Less Abundant (e.g., M+6) Isotopes start->identify select_mrm Select MRM Transition for Less Abundant Isotope (M+6) identify->select_mrm acquire Acquire Data Using New MRM Transition select_mrm->acquire quantify Quantify Using Standard Linear Regression acquire->quantify

Caption: Experimental workflow for the less abundant isotope monitoring method.

cluster_2 Logical Relationship in Nonlinear Calibration data Acquire Calibration Data (Analyte and IS Peak Areas) model Define Nonlinear Model Ratio = f(Conc, a, b, c, d) data->model fit Fit Data to Nonlinear Model to Determine Constants model->fit calculate Calculate Unknown Concentrations Using the Fitted Curve fit->calculate

Caption: Logical workflow for implementing a nonlinear calibration.

Conclusion

The accurate quantification of analytes using stable isotope-labeled internal standards is fundamental to high-quality bioanalytical data. The potential for isotopic interference from the analyte to the internal standard signal is a significant source of error that must be addressed. While simpler methods like increasing the internal standard concentration can offer partial improvement, more robust strategies such as monitoring a less abundant SIL-IS isotope or employing nonlinear calibration functions provide more accurate and reliable results. The choice of the most appropriate method will depend on the specific analyte, the required level of accuracy, and the available resources for data processing. By understanding and implementing these correction strategies, researchers can ensure the integrity and validity of their quantitative mass spectrometry data.

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of regulated bioanalysis, particularly for methods utilizing liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard (IS) is paramount for achieving accurate and reliable data.[1][2] Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard."[2][3][4] This guide provides a comprehensive justification for their use, objectively comparing their performance against alternatives with supporting data and experimental protocols for researchers, scientists, and drug development professionals.

The Role of an Internal Standard

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing.[1] Its primary function is to compensate for variability that can occur during the entire analytical workflow.[5] By calculating the peak area ratio of the analyte to the IS, variations from the following sources can be normalized:

  • Sample Preparation: Inconsistent recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[2]

  • Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer source due to co-eluting components from the biological matrix (e.g., plasma, urine).[6]

  • Instrumental Variability: Minor fluctuations in injection volume and detector response over an analytical run.[2]

Deuterated Standards: The Ideal Choice

A deuterated internal standard is chemically identical to the analyte, with the only difference being that several hydrogen atoms are replaced by their stable isotope, deuterium.[7] This near-identical nature makes them exceptionally effective at tracking the analyte.

Key Advantages of Deuterated Internal Standards:

  • Co-elution with the Analyte: Deuterated standards typically have the same chromatographic retention time as the analyte.[4][8] This ensures both compounds experience the same matrix effects simultaneously, providing the most accurate correction.[4][6]

  • Similar Physicochemical Properties: Having virtually identical chemical properties, the deuterated standard exhibits the same extraction recovery and ionization response as the analyte across different samples and conditions.[9]

  • Improved Accuracy and Precision: By effectively compensating for multiple sources of variability, deuterated standards significantly enhance the accuracy and precision of quantitative data.[10][11] This leads to more robust and reliable methods with lower rates of failed analytical runs.[8]

  • Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of SIL-ISs in ensuring data integrity for regulatory submissions.[2][6]

Performance Comparison: Deuterated vs. Structural Analog IS

While structural analog internal standards (compounds with a similar chemical structure to the analyte) are sometimes used, their performance is often inferior to deuterated standards. The physicochemical differences can lead to different chromatographic retention times, extraction recoveries, and ionization efficiencies, resulting in poor compensation for analytical variability.[12]

Performance ParameterDeuterated Internal Standard (D-IS)Structural Analog Internal Standard (Analog-IS)Justification
Chromatography Co-elutes with analyte Elutes at a different retention timeCo-elution ensures both analyte and IS are subjected to the same matrix effects at the same time, allowing for accurate correction.[4]
Matrix Effect Excellent Compensation: Experiences the same ion suppression/enhancement as the analyte.Poor to Moderate Compensation: Subjected to different matrix effects due to different elution times.The primary advantage of a D-IS is its ability to track and correct for the variability of matrix effects between different samples.[6]
Extraction Recovery Nearly Identical to Analyte: Tracks analyte recovery effectively through all sample preparation steps.Variable: Differences in properties like polarity and pKa can lead to inconsistent recovery relative to the analyte.[12]A D-IS mimics the analyte's behavior during extraction, normalizing for any analyte loss.[13]
Accuracy & Precision High: Typically provides %CV (Coefficient of Variation) ≤15% as per regulatory guidelines.Lower: Can lead to higher variability and bias in results, potentially failing to meet acceptance criteria.Studies consistently show that methods using D-IS achieve significantly better accuracy and precision.[14]
Cost & Availability Higher cost; may require custom synthesis.Generally lower cost and more readily available.[12]The initial investment in a D-IS is often offset by reduced method development time and fewer failed batches.[6]
Experimental Protocol: Matrix Effect Evaluation

To objectively compare the performance of a deuterated and a non-deuterated (analog) internal standard, an experiment to evaluate matrix effects is crucial. This protocol is adapted from regulatory guidance principles.[7]

Objective: To assess the ability of a D-IS versus an Analog-IS to compensate for matrix effects from six different sources of a biological matrix (e.g., human plasma).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and both the D-IS and Analog-IS prepared in a clean reconstitution solvent (without matrix).

    • Set B (Post-Extraction Spike): Extract blank plasma from six different sources. Spike the extracted blank matrix with the analyte and both internal standards at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and both internal standards into the blank matrix from the six sources before the extraction process.

  • Sample Extraction (for Set C):

    • Perform a standard extraction procedure, such as protein precipitation. For example, add 3 parts of cold acetonitrile (containing the IS) to 1 part of plasma.

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitate.

    • Transfer the supernatant, evaporate to dryness, and reconstitute in the reconstitution solvent.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples from Sets A, B, and C by LC-MS/MS.

  • Data Analysis:

    • Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF > 1 indicates ion enhancement; MF < 1 indicates ion suppression.

    • Calculate IS-Normalized MF: For each of the six matrix sources, calculate the ratio of the analyte response to the IS response. Then, normalize this ratio to the response ratio in the neat solution.

    • Determine Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both the D-IS and the Analog-IS.

Acceptance Criteria: The %CV for the IS-normalized MF should be ≤15%.[1] A lower %CV indicates better compensation for the variability of the matrix effect. It is expected that the %CV for the D-IS will be significantly lower than for the Analog-IS.

Visualizing the Bioanalytical Workflow and IS Function

To better understand the experimental process and the role of the internal standard, the following diagrams illustrate the workflow and the principle of compensation.

G Bioanalytical Workflow with Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample 1. Biological Sample (Plasma, Urine, etc.) Spike 2. Spike with Deuterated IS (Known Concentration) Sample->Spike Extract 3. Sample Extraction (e.g., Protein Precipitation) Spike->Extract Reconstitute 4. Evaporate & Reconstitute Extract->Reconstitute LCMS 5. LC-MS/MS Analysis Reconstitute->LCMS Data 6. Peak Area Integration (Analyte & IS) LCMS->Data Ratio 7. Calculate Response Ratio (Analyte Area / IS Area) Data->Ratio Curve 8. Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Result 9. Determine Unknown Concentration Curve->Result

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

G Principle of Co-elution and Matrix Effect Compensation cluster_ideal Ideal IS (Deuterated) cluster_nonideal Non-Ideal IS (Analog) A1 Analyte Chrom1 Chromatographic Peak IS1 Deuterated IS Matrix1 Matrix Effect (Ion Suppression) Chrom1->Matrix1 Result1 Accurate Correction Ratio is Constant Matrix1->Result1 A2 Analyte Chrom2_A Analyte Peak A2->Chrom2_A IS2 Analog IS Chrom2_IS IS Peak IS2->Chrom2_IS Matrix2 Matrix Effect (Ion Suppression) Chrom2_A->Matrix2 Result2 Inaccurate Correction Ratio is Variable Chrom2_IS->Result2 Matrix2->Result2

References

Safety Operating Guide

Proper Disposal of 4-Propylphenol-d12: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe handling and disposal of 4-Propylphenol-d12, ensuring the safety of laboratory personnel and environmental compliance.

This document provides essential safety and logistical information for the proper disposal of this compound, a deuterated form of 4-Propylphenol used in research and drug development. Adherence to these procedures is critical to mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. Acute exposure can be harmful if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe skin burns and eye damage.[1][2] All handling and disposal procedures must be conducted within a certified chemical fume hood.[1][3]

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[1][2]

Spill Management Protocol

In the event of a spill, immediate action is required to contain and clean the affected area:

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must comply with local, regional, and national hazardous waste regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Toxic").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1]

    • The storage area should be cool and dry.[1]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

Empty Container Disposal:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste.

  • After triple rinsing, the container may be disposed of as non-hazardous waste, provided all labels are removed or defaced.[4]

Quantitative Data Summary

PropertyValue
CAS Number 352431-21-1
Molecular Formula C9D12O
Molecular Weight 148.26 g/mol
Physical State Liquid
Acute Toxicity Category 4 (Oral, Dermal)[1]
Skin Corrosion Category 1[1]
Eye Damage Category 1[1]
Aquatic Hazard Harmful to aquatic organisms[1]

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Segregate this compound waste into a dedicated, compatible container B->C D Label container with 'Hazardous Waste' and chemical details C->D E Seal container and store in a designated, secure area D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Proper disposal by licensed hazardous waste contractor F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Propylphenol-d12

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Propylphenol-d12

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for the non-deuterated analog, 4-Propylphenol, and general safety protocols for phenolic compounds. Substituted phenols are often toxic and corrosive, and it is crucial to handle this compound with a high degree of caution.[1]

Hazard Summary

This compound is the deuterated form of 4-Propylphenol.[2] While deuteration can affect the pharmacokinetic and metabolic profiles of a drug, the fundamental chemical hazards are expected to be similar to the non-deuterated compound.[2] Phenols, as a class of chemicals, can be toxic and corrosive.[1] Phenol itself can be fatal upon skin contact, inhalation, or ingestion and can cause severe chemical burns.[1][3] It can penetrate the skin rapidly, leading to systemic toxicity.[4][5][6] Symptoms of overexposure can include skin burns (which may be initially painless), eye damage, dizziness, nausea, and in severe cases, coma or death.[3][4][5] Therefore, this compound should be treated as a hazardous substance.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]

  • Causes severe skin burns and eye damage.[9][10]

  • Irritating to the respiratory system.[7][8]

  • Potential for systemic toxicity upon absorption.[3][4][5]

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the recommended PPE for various handling scenarios.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (e.g., weighing) Safety glasses with side shields or chemical splash goggles.[1]Double-layered nitrile gloves or thicker (8mil) nitrile gloves.[1][3]Fully buttoned lab coat, long pants, and closed-toe shoes.[1][3]Work in a certified chemical fume hood.[1][3]
Preparing Solutions Chemical splash goggles and a face shield.[1][6]Utility-grade neoprene or butyl rubber gloves over nitrile gloves.[3][4]A butyl rubber or neoprene apron over a lab coat.[3][4]Work in a certified chemical fume hood.[3][4]
General Laboratory Operations Safety glasses with side shields.[3]Double nitrile gloves, changed frequently.[3]Lab coat, long pants, closed-toe shoes.[3]Use in a well-ventilated area, preferably a fume hood.[3]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound.

  • Pre-Experiment Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Information Review: Review all available safety information for related compounds.

    • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[1][4] Locate the spill kit and verify it is stocked with appropriate materials for a phenol-related spill, such as an inert absorbent (e.g., vermiculite, sand, or diatomaceous earth).[1][5][11] Have a first aid kit for phenol exposure readily available, which should include polyethylene glycol 300 or 400 (PEG-300 or PEG-400) for treating skin exposure.[1][4][5]

    • Fume Hood: Verify that the chemical fume hood is certified and functioning correctly.[1][3]

  • Handling and Experimentation:

    • Weighing: Weigh the solid compound within the fume hood.[1]

    • Solution Preparation: Prepare solutions in the fume hood, adding the solid to the solvent slowly.[1]

    • Reaction Setup: Set up the reaction apparatus within the fume hood, ensuring all joints are secure.[1]

    • Monitoring: Continuously monitor the reaction for any signs of unexpected events.[1]

    • Work-up: Perform all extraction and purification steps within the fume hood.[1]

  • Post-Experiment:

    • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound.[1]

    • Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][6] Protect from light and moisture.[3]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Rapidly remove contaminated clothing. Immediately irrigate or wipe the exposed area with low-molecular-weight polyethylene glycol (PEG-300 or PEG-400). Continue until there is no detectable odor of phenol. If PEG is not available, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]
Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Collection: All waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated hazardous waste container.[11]

  • Container Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.[1]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. The preferred method for phenol disposal is incineration at a licensed chemical disposal facility.[11] Do not dispose of down the drain.[11]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood & Emergency Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_spill Spill spill_contain Contain Spill (Inert Absorbent) emergency_spill->spill_contain spill_clean Clean & Decontaminate emergency_spill->spill_clean spill_dispose Dispose as Hazardous Waste emergency_spill->spill_dispose emergency_exposure Personal Exposure exposure_first_aid Administer First Aid (e.g., PEG-400) emergency_exposure->exposure_first_aid exposure_medical Seek Immediate Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.